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  • Product: 2-Hydroxy-3-methoxybutanoic acid
  • CAS: 5405-44-7

Core Science & Biosynthesis

Foundational

2-Hydroxy-3-methoxybutanoic acid CAS number 5405-44-7

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7): Properties, Analysis, and Future Perspectives Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybutanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7): Properties, Analysis, and Future Perspectives

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7), a sparsely characterized alpha-hydroxy acid. While its fundamental physicochemical properties are established, its synthesis, biological role, and applications remain largely unexplored. This document consolidates the available information and draws insights from structurally similar compounds to provide a forward-looking resource for researchers, chemists, and drug development professionals. We present a detailed examination of its chemical structure and properties, infer its potential metabolic context, and propose robust analytical methodologies for its quantification in biological matrices. By highlighting current knowledge gaps and potential research avenues, this guide aims to serve as a foundational tool to stimulate further investigation into this molecule's potential as a chiral building block, a metabolic biomarker, or a novel therapeutic scaffold.

Introduction and Molecular Identity

2-Hydroxy-3-methoxybutanoic acid is a four-carbon carboxylic acid featuring a hydroxyl group at the C2 (alpha) position and a methoxy group at the C3 position. This substitution pattern creates two chiral centers (at C2 and C3), meaning the molecule can exist as four possible stereoisomers. Its unique arrangement of functional groups—a carboxylic acid, a secondary alcohol, and an ether—suggests a versatile chemical reactivity and potential for specific biological interactions. Despite its defined structure, it remains a compound with a minimal footprint in scientific literature, presenting a "blank slate" for novel research. This guide seeks to fill this void by providing a technical foundation and outlining a strategic path for its scientific exploration.

metabolic_context Target 2-Hydroxy-3-methoxybutanoic Acid Demethylation Demethylation (CYP450?) Target->Demethylation Metabolic Fate 1 Oxidation Oxidation Target->Oxidation Metabolic Fate 2 Conjugation Conjugation (Glucuronidation/Sulfation) Target->Conjugation Detoxification Precursor Potential Precursor (e.g., Threonic Acid Derivative) Precursor->Target Biosynthesis? Metabolite1 2,3-Dihydroxybutanoic Acid Demethylation->Metabolite1 Metabolite2 2-Oxo-3-methoxybutanoic Acid Oxidation->Metabolite2 Excreted Excreted Conjugate Conjugation->Excreted

Caption: Hypothetical metabolic pathways for 2-Hydroxy-3-methoxybutanoic acid.

Analytical Methodologies for Quantification

Robust and validated analytical methods are crucial for studying a novel molecule. For a small, polar, and non-chromophoric compound like 2-Hydroxy-3-methoxybutanoic acid, mass spectrometry coupled with chromatography is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. For this molecule, derivatization is mandatory.

Causality of Experimental Choices:

  • Derivatization: The hydroxyl and carboxylic acid groups make the molecule non-volatile. Silylation (e.g., using BSTFA with 1% TMCS) is a common and effective strategy. This process replaces the active protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability, making the molecule suitable for GC analysis.

Step-by-Step Protocol (Proposed):

  • Sample Preparation: For biological samples (e.g., urine, plasma), perform a protein precipitation step using a cold organic solvent like acetonitrile. [1]Centrifuge and collect the supernatant.

  • Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen. This is critical as water interferes with the silylation reaction.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). Vortex and heat at 70°C for 60 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system, typically using a non-polar column (e.g., DB-5ms).

  • Detection: Operate the mass spectrometer in full scan mode to identify the characteristic fragmentation pattern of the di-TMS derivative and in selected ion monitoring (SIM) mode for quantitative analysis.

gcms_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Crucial Step) cluster_analysis Analysis A 1. Biological Sample (Plasma, Urine) B 2. Protein Precipitation (Acetonitrile) A->B C 3. Evaporation to Dryness B->C D 4. Add BSTFA + TMCS C->D E 5. Heat at 70°C D->E F 6. GC-MS Injection E->F G 7. Data Acquisition (Scan & SIM) F->G H 8. Quantification G->H

Caption: Standard workflow for the GC-MS analysis of hydroxy acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective and does not require derivatization, making it ideal for high-throughput analysis.

Causality of Experimental Choices:

  • Chromatography: Due to its polarity, reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating small polar metabolites.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. [1]In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, filtering out chemical noise from the complex biological matrix.

Step-by-Step Protocol (Proposed):

  • Sample Preparation: Perform protein precipitation as described for GC-MS. [1]Collect the supernatant.

  • Dilution: Dilute the supernatant with a solvent compatible with the initial mobile phase (e.g., 90% acetonitrile for HILIC).

  • LC Separation: Inject the sample onto a HILIC column (e.g., an amide or silica-based column). Use a gradient elution from high organic (e.g., acetonitrile with 0.1% formic acid) to high aqueous (e.g., water with 0.1% formic acid).

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transition: Develop an MRM method. The precursor ion would be [M-H]⁻ at m/z 133.05. Product ions would need to be determined by infusing a standard, but likely candidates would result from the loss of H₂O, CO₂, or CH₃OH. For quantification, an isotopically labeled internal standard is highly recommended.

lcms_workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis cluster_quant Quantification A 1. Biological Sample B 2. Protein Precipitation A->B C 3. Dilution B->C D 4. HILIC-LC Separation C->D E 5. ESI-MS/MS Detection D->E F 6. MRM Data Acquisition E->F G 7. Peak Integration F->G H 8. Concentration Calculation G->H

Caption: Standard workflow for LC-MS/MS analysis of polar metabolites.

Method Validation Parameters

Any quantitative method must be validated to ensure its reliability. The following parameters are standard in bioanalytical method validation.

Validation ParameterTypical Acceptance CriteriaRepresentative Data (Similar Analytes)
Linearity (r²) ≥ 0.99≥ 0.999 [1]
Accuracy (% Recovery) 85% - 115%91.2% - 98.1% [1]
Precision (% RSD) ≤ 15%< 7.8% [1]
Limit of Detection (LOD) 3x Signal-to-Noise Ratio2.5 - 2.8 µmol/L [1]
Limit of Quantification (LOQ) 10x Signal-to-Noise Ratio10 ng/mL [1]

Potential Applications in Research and Drug Development

While currently speculative, the structure of 2-Hydroxy-3-methoxybutanoic acid suggests several promising avenues for future application.

  • Chiral Building Block: The presence of two chiral centers makes it a valuable synthon for asymmetric synthesis. Drug development professionals could utilize its stereoisomers to build complex molecular scaffolds with precise three-dimensional orientations, which is critical for specific receptor binding and pharmacological activity. [2]Its use as an intermediate could enhance the efficacy and specificity of novel pharmaceuticals, particularly in areas like neurological disorders where stereochemistry is paramount. [2]* Metabolic Biomarker: Given the established link between other 2-hydroxy acids and metabolic diseases like insulin resistance and inborn errors of metabolism, this compound is a candidate biomarker. [3][4]Future clinical metabolomics studies could investigate its concentration in patient cohorts to determine if it correlates with disease states, potentially leading to new diagnostic or prognostic tools.

  • Scaffold for Bioactive Molecules: The functional groups of the molecule could be chemically modified to create libraries of novel compounds for screening. For instance, the carboxylic acid could be converted to various amides or esters to modulate properties like cell permeability and target engagement, a common strategy in medicinal chemistry.

Safety and Handling

No specific toxicological data for 2-Hydroxy-3-methoxybutanoic acid is available. [5]Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity.

  • General Handling: Use only in a chemical fume hood. Avoid breathing vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. [6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles. [6]* Incompatible Materials: While specific data is absent, similar hydroxy esters and acids are incompatible with strong oxidizing agents and strong bases. [7]* Stability: Assumed to be stable under normal laboratory conditions. [5]

Conclusion

2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7) stands as a molecule of significant untapped potential. Its fundamental chemical properties are known, but its synthetic pathways, biological functions, and practical applications are yet to be discovered. This guide provides a foundational framework by consolidating existing data, proposing robust analytical methodologies based on established principles, and inferring potential biological roles from well-understood structural analogs. For researchers, it highlights clear research gaps in synthesis and metabolomics. For drug development professionals, it presents a novel chiral scaffold for future discovery programs. The path forward requires a concerted effort in synthesis, metabolomic analysis, and biological screening to unlock the scientific value of this intriguing molecule.

References

  • Vanillic acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • An attempt to channel the transformation of vanillic acid into vanillin by controlling methoxyhydroquinone formation in Pycnoporus cinnabarinus. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Metabolism of vanillic acid by Micromycetes. (1992). PubMed. Retrieved March 29, 2026, from [Link]

  • METABOLISM OF VANILLIN AND RELATED SUBSTANCES IN THE RAT. (n.d.). The Journal of Biological Chemistry. Retrieved March 29, 2026, from [Link]

  • Does the vanillin in food produce harmful substances after metabolism? (2025, October 9). gnfchem.com. Retrieved March 29, 2026, from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI. Retrieved March 29, 2026, from [Link]

  • Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid (3). (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 2-hydroxy-3-methoxybutanoic acid (C5H10O4). (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Metabolome Profiling and Pathway Analysis in Metabolically Healthy and Unhealthy Obesity among Chinese Adolescents Aged 11–18 Years. (2023, May 8). MDPI. Retrieved March 29, 2026, from [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. (n.d.). Organic Syntheses Procedure. Retrieved March 29, 2026, from [Link]

  • (2S,3S)-2-hydroxy-3-methoxybutanedioic acid. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). LCGC North America. Retrieved March 29, 2026, from [Link]

  • L-Threonic Acid. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010, November 8). MDPI. Retrieved March 29, 2026, from [Link]

  • THREONIC ACID, L-. (n.d.). Inxight Drugs. Retrieved March 29, 2026, from [Link]

  • THREONIC ACID, L-. (n.d.). precisionFDA. Retrieved March 29, 2026, from [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Methodologies of 2-Hydroxy-3-methoxybutanoic Acid: A Technical Guide

Executive Summary 2-Hydroxy-3-methoxybutanoic acid (C5H10O4) is a highly functionalized, low-molecular-weight aliphatic carboxylic acid characterized by an alpha-hydroxyl group and a beta-methoxy ether linkage[1]. In adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-3-methoxybutanoic acid (C5H10O4) is a highly functionalized, low-molecular-weight aliphatic carboxylic acid characterized by an alpha-hydroxyl group and a beta-methoxy ether linkage[1]. In advanced organic synthesis and drug development, compounds bearing contiguous oxygenated stereocenters serve as critical chiral building blocks. This whitepaper provides a comprehensive technical analysis of its structural architecture, stereochemical complexities, and the mechanistic rationale behind its regioselective synthesis.

Designed for application scientists and synthetic chemists, this guide bypasses generic overviews to focus on field-proven experimental causality, self-validating protocols, and rigorous analytical grounding.

Structural and Stereochemical Architecture

The molecular backbone of 2-hydroxy-3-methoxybutanoic acid consists of a four-carbon butanoic acid chain. The substitution pattern creates two contiguous chiral centers at C2 and C3, resulting in a diastereomeric matrix of four possible stereoisomers: (2S,3R), (2R,3S), (2R,3R), and (2S,3S). The (2S,3R) configuration is particularly notable in commercial synthetic applications[2].

Causal Stereochemical Implications

The proximity of the highly polar carboxylic acid (-COOH), the hydroxyl donor/acceptor (-OH), and the methoxy acceptor (-OCH3) creates a dense hydrogen-bonding network. This intramolecular interaction dictates the molecule's conformational preferences in solution, often favoring a staggered conformation that minimizes dipole-dipole repulsion between the C2 and C3 oxygen atoms.

MolecularStructure C1 C1 (COOH) C2 C2 (OH) C1->C2 O1 OH C1->O1 Carboxyl C3 C3 (OMe) C2->C3 O2 OH C2->O2 alpha-Hydroxyl C4 C4 (Me) C3->C4 O3 OMe C3->O3 beta-Methoxy

Figure 1: Topological connectivity of 2-hydroxy-3-methoxybutanoic acid highlighting functional group distribution.

Physicochemical Profile and Safety Parameters

Accurate handling and reaction design require a strict understanding of the molecule's physical properties and hazard profile. The data below synthesizes regulatory and chemical information[3][4].

Table 1: Chemical Identifiers and Properties
ParameterValueRationale / Significance
IUPAC Name 2-hydroxy-3-methoxybutanoic acidStandardized nomenclature defining the C4 backbone.
CAS Number 5405-44-7 (General) 1509909-38-9 (2S,3R)Essential for procurement and regulatory tracking.
Molecular Formula C5H10O4Dictates the mass-to-charge ratio in MS analysis.
Monoisotopic Mass 134.0579 DaTarget mass for High-Resolution Mass Spectrometry (HRMS)[1].
SMILES CC(C(C(=O)O)O)OCUsed for cheminformatics and predictive modeling[1].
Table 2: GHS Hazard Classifications

Note: Due to the acidic and oxygen-rich nature of the compound, strict PPE is required[4].

Hazard Class Category Hazard Statement Experimental Precaution
Skin Irritation Category 2 H315: Causes skin irritation Handle exclusively in a fume hood with nitrile gloves.
Eye Damage Category 1 / 2A H318/H319: Serious eye damage/irritation Safety goggles and face shield mandatory during workup.

| STOT SE | Category 3 | H335: May cause respiratory irritation | Avoid aerosolization; maintain local exhaust ventilation. |

Mechanistic Pathways for Regioselective Synthesis

The most robust and scalable method for synthesizing 2-hydroxy-3-methoxybutanoic acid is the acid-catalyzed regioselective ring-opening of 2,3-epoxybutanoic acid (or its ester/salt derivatives) using methanol[5].

The Causality of Regioselectivity

In epoxide ring-opening reactions, the choice between acidic and basic conditions dictates the regiochemistry.

  • Under basic conditions , the methoxide nucleophile would typically attack the less sterically hindered carbon. However, the adjacent carboxylate group repels the incoming nucleophile, leading to poor yields and mixed stereochemistry.

  • Under acidic conditions (Chosen Route) , the epoxide oxygen is protonated, creating a transition state with significant carbocation character. The alpha-carbon (C2) is positioned directly adjacent to the strongly electron-withdrawing carboxylic acid (-COOH). Placing a partial positive charge at C2 is highly unfavorable due to electrostatic destabilization. Consequently, the partial positive charge localizes predominantly at the beta-carbon (C3). Methanol nucleophilically attacks C3 via an SN2-like trajectory, resulting in the inversion of stereochemistry at C3 and yielding the 3-methoxy-2-hydroxy product exclusively.

SynthesisPathway SM 2,3-Epoxybutanoic Acid (Starting Material) Act Acidic Activation (H+ catalyst in MeOH) SM->Act Addition of Lewis/Brønsted Acid Int Protonated Epoxide Intermediate (C2 destabilized, C3 activated) Act->Int Epoxide Oxygen Protonation Nuc Nucleophilic Attack (MeOH attacks C3 via SN2-like TS) Int->Nuc Regioselective Attack driven by Electronic Destabilization at C2 Prod 2-Hydroxy-3-methoxybutanoic Acid (Target Product) Nuc->Prod Deprotonation & Aqueous Workup

Figure 2: Mechanistic workflow demonstrating the causality behind the regioselective synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) that create a self-validating feedback loop. Do not proceed to subsequent steps unless the IPC criteria are met.

Protocol: Acid-Catalyzed Methanolysis of (2R,3R)-2,3-Epoxybutanoic Acid

Reagents & Materials:

  • (2R,3R)-2,3-epoxybutanoic acid (1.0 eq, 10 mmol, ~1.02 g)[5]

  • Anhydrous Methanol (20 mL, solvent and reactant)

  • Boron trifluoride etherate (BF3·OEt2) (0.1 eq, 1 mmol) – Chosen over H2SO4 to prevent esterification of the carboxylic acid.

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1.02 g of (2R,3R)-2,3-epoxybutanoic acid and dissolve in 20 mL of anhydrous methanol.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add BF3·OEt2 (0.1 eq). Causality: Low temperature prevents the exothermic runaway of epoxide opening and minimizes the formation of methyl ester byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • IPC (Self-Validation Check 1): Withdraw a 50 µL aliquot, quench in 100 µL of sat. NaHCO3, and extract with 200 µL of Ethyl Acetate. Spot the organic layer on a silica TLC plate (Eluent: EtOAc/Hexanes 1:1, KMnO4 stain).

    • Validation: The reaction is complete only when the starting material spot (Rf ~0.6) is entirely consumed, replaced by a highly polar product spot (Rf ~0.2).

  • Quenching: Once validated, cool the flask back to 0 °C and quench the Lewis acid by adding 5 mL of saturated aqueous NaHCO3. Causality: Neutralization prevents the acid-catalyzed dehydration of the newly formed alpha-hydroxy group during concentration.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Analytical Validation (Self-Validation Check 2):

    • 1H NMR (400 MHz, CDCl3): Confirm the structure by identifying the methoxy singlet at ~3.40 ppm (3H, s) and the terminal methyl doublet at ~1.25 ppm (3H, d). The presence of two distinct methine protons (C2-H and C3-H) between 3.80 and 4.20 ppm verifies the backbone integrity.

    • HRMS (ESI-TOF): Calculate for[M-H]- C5H9O4: 133.0506; Found: ~133.0506[1].

Conclusion

2-Hydroxy-3-methoxybutanoic acid is a structurally dense, stereochemically rich molecule that demands precise synthetic control. By leveraging the electronic destabilization inherent to the alpha-carbon adjacent to a carboxyl moiety, researchers can achieve highly regioselective epoxide ring-openings. The self-validating protocols and analytical benchmarks provided herein ensure that drug development professionals and synthetic chemists can reliably synthesize, characterize, and utilize this compound in complex molecular assemblies.

References

  • PubChemLite (Université du Luxembourg) . 2-hydroxy-3-methoxybutanoic acid (C5H10O4) - Structural and Mass Spectrometry Profile. Retrieved April 1, 2026. Available at: [Link]

  • NextSDS Chemical Substance Database . 2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information and GHS Hazard Classifications. Retrieved April 1, 2026. Available at: [Link]

  • Google Patents (CN102219763A). Method for preparing chiral (2R,3R)-2,3-epoxy butyrate. Retrieved April 1, 2026.

Sources

Foundational

A Technical Guide to the Biosynthesis of 2-Hydroxy-3-methoxybutanoic Acid: From Hypothetical Pathways to Experimental Validation

For distribution to: Researchers, scientists, and drug development professionals. Introduction 2-Hydroxy-3-methoxybutanoic acid is a chiral carboxylic acid with potential applications in the synthesis of specialized poly...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methoxybutanoic acid is a chiral carboxylic acid with potential applications in the synthesis of specialized polymers, pharmaceuticals, and other fine chemicals. While its chemical synthesis is achievable, biological production through microbial fermentation offers a promising avenue for sustainable and stereospecific manufacturing. As of the current scientific literature, a natural biosynthetic pathway for 2-Hydroxy-3-methoxybutanoic acid has not been characterized in any organism. This guide, therefore, provides a forward-looking perspective for researchers and synthetic biologists. It outlines hypothetical biosynthetic routes based on established principles of metabolic engineering and enzymology. The subsequent sections will detail plausible enzymatic steps, suggest candidate enzymes, and provide a comprehensive experimental workflow to construct and validate a novel biosynthetic pathway for this target molecule in a microbial host.

Proposed Biosynthetic Pathways for 2-Hydroxy-3-methoxybutanoic Acid

Given the structure of 2-Hydroxy-3-methoxybutanoic acid, we can propose several plausible biosynthetic pathways originating from central carbon metabolism. A logical starting point is the valine biosynthesis pathway, which produces the key intermediate 2-oxoisovalerate. This can be strategically modified to yield our target molecule. An alternative route could leverage intermediates from threonine metabolism. Here, we present a primary proposed pathway originating from pyruvate.

Pathway I: A Modified Valine Biosynthesis Route

This proposed pathway (visualized below) hijacks the initial steps of the valine biosynthesis pathway to generate a key 4-carbon keto-acid intermediate, which is then subjected to a series of hydroxylation, methylation, and reduction steps.

Biosynthesis of 2-Hydroxy-3-methoxybutanoic acid Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (e.g., E.C. 2.2.1.6) DHMB 2,3-Dihydroxy-3-methylbutanoate Acetolactate->DHMB Acetohydroxyacid Isomeroreductase (e.g., E.C. 1.1.1.86) Keto_acid 2-Oxo-3-hydroxy-3-methylbutanoate DHMB->Keto_acid Dihydroxyacid Dehydratase (e.g., E.C. 4.2.1.9) Methoxy_keto_acid 2-Oxo-3-methoxy-3-methylbutanoate Keto_acid->Methoxy_keto_acid O-Methyltransferase (e.g., E.C. 2.1.1.-) Final_Product 2-Hydroxy-3-methoxybutanoic acid Methoxy_keto_acid->Final_Product Ketoreductase / Dehydrogenase (e.g., E.C. 1.1.1.-)

Caption: Proposed biosynthetic pathway for 2-Hydroxy-3-methoxybutanoic acid.

Key Enzymatic Steps and Candidate Enzymes

The successful implementation of the proposed pathway hinges on the selection of suitable enzymes for each catalytic step. The following table summarizes the required enzymatic activities and suggests potential candidate enzymes based on existing literature.

StepEnzyme ClassEC Number (Example)Potential Source Organisms / Candidate GenesRationale and Considerations
1Acetolactate Synthase2.2.1.6Escherichia coli (ilvBN), Bacillus subtilis (alsS)A well-characterized enzyme that catalyzes the condensation of two pyruvate molecules.
2Acetohydroxyacid Isomeroreductase1.1.1.86Escherichia coli (ilvC)This enzyme catalyzes both the isomerization and reduction of 2-acetolactate.
3Dihydroxyacid Dehydratase4.2.1.9Escherichia coli (ilvD)This enzyme will generate the 2-oxo acid precursor.
4O-Methyltransferase2.1.1.-Cinchona pubescens (Tryptamine 5-hydroxylase followed by a methyltransferase)[1][2]This is a critical and potentially rate-limiting step. The enzyme must be able to act on the hydroxyl group of the keto-acid intermediate. Screening of various O-methyltransferases will be necessary.
5Ketoreductase / Dehydrogenase1.1.1.-Saccharomyces cerevisiae (various KREDs), Candida speciesA stereoselective ketoreductase is required to produce the desired enantiomer of the final product. A wide range of these enzymes have been characterized for fine chemical synthesis.[3]

Experimental Workflow for Pathway Elucidation and Engineering

The following workflow provides a structured approach for the heterologous expression and validation of the proposed biosynthetic pathway in a microbial host such as Escherichia coli.

Experimental Workflow Start Start: Pathway Design Gene_Synthesis Gene Synthesis and Codon Optimization Start->Gene_Synthesis Vector_Construction Cloning into Expression Vector(s) Gene_Synthesis->Vector_Construction Host_Transformation Transformation of Host Organism (e.g., E. coli) Vector_Construction->Host_Transformation Expression_Optimization Optimization of Protein Expression Host_Transformation->Expression_Optimization In_Vitro_Assay In Vitro Enzyme Assays Expression_Optimization->In_Vitro_Assay In_Vivo_Production In Vivo Fermentation and Product Analysis Expression_Optimization->In_Vivo_Production Metabolic_Engineering Metabolic Engineering and Pathway Optimization In_Vitro_Assay->Metabolic_Engineering In_Vivo_Production->Metabolic_Engineering End End: Optimized Production Strain In_Vivo_Production->End Metabolic_Engineering->In_Vivo_Production Iterative Improvement

Caption: Experimental workflow for pathway engineering.

Step-by-Step Methodologies
  • Gene Synthesis and Vector Construction:

    • The coding sequences for the selected candidate enzymes will be codon-optimized for expression in the chosen host (e.g., E. coli).

    • Genes will be synthesized and cloned into suitable expression vectors, either as individual plasmids or as a single operon on a multi-gene plasmid. Strong, inducible promoters (e.g., T7, araBAD) are recommended to control protein expression.

  • Host Strain Transformation and Expression Optimization:

    • The expression vectors will be transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Expression conditions, including inducer concentration (e.g., IPTG, arabinose), temperature, and induction time, will be optimized to ensure soluble expression of all pathway enzymes. Protein expression can be verified by SDS-PAGE and Western blotting.

  • In Vitro Enzyme Assays:

    • Each enzyme will be individually expressed and purified.

    • Enzyme activity will be confirmed using commercially available or synthesized substrates. For example, the activity of the O-methyltransferase can be assayed using the 2-oxo-3-hydroxy-3-methylbutanoate intermediate and S-adenosyl methionine (SAM) as the methyl donor. Product formation can be monitored by HPLC or LC-MS.

  • In Vivo Fermentation and Product Analysis:

    • The engineered E. coli strain will be cultured in a suitable fermentation medium supplemented with necessary precursors (e.g., pyruvate).

    • After induction of gene expression, the culture supernatant and cell lysate will be periodically sampled.

    • Samples will be analyzed for the presence of the target product, 2-Hydroxy-3-methoxybutanoic acid, using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) after appropriate sample preparation (e.g., derivatization for GC-MS).

  • Metabolic Engineering and Pathway Optimization:

    • Based on the initial production titers, further metabolic engineering strategies can be employed to improve the yield. This may include:

      • Knockout of competing pathways: Deletion of genes that divert metabolic flux away from the desired pathway.

      • Ribosome Binding Site (RBS) engineering: Modulating the translation initiation rate of each enzyme in the pathway to balance protein expression levels and avoid the accumulation of toxic intermediates.

      • Directed evolution: Improving the activity and specificity of rate-limiting enzymes through protein engineering techniques.

Conclusion and Future Outlook

The biosynthesis of 2-Hydroxy-3-methoxybutanoic acid in a microbial host presents a compelling challenge for synthetic biology. While no natural pathway is currently known, the principles of metabolic engineering provide a clear roadmap for the construction of a functional de novo pathway. The successful implementation of the strategies outlined in this guide will not only enable the sustainable production of this valuable chemical but also contribute to the expanding toolkit of synthetic biology for the creation of novel molecules. The key to success will be the identification of a highly efficient O-methyltransferase that can act on the specific keto-acid intermediate, a task that will likely require extensive enzyme screening and protein engineering efforts.

References

  • Contente, M. L., et al. (2018). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Advanced Synthesis & Catalysis, 360(15), 2849-2855. Available at: [Link]

  • NextSDS. 2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information. Available at: [Link]

  • PubChemLite. 2-hydroxy-3-methoxybutanoic acid (C5H10O4). Available at: [Link]

  • McDougall, W. M., et al. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. bioRxiv. Available at: [Link]

  • McDougall, W. M., et al. (2024). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. PubMed Central. Available at: [Link]

Sources

Exploratory

Unveiling 2-Hydroxy-3-methoxybutanoic Acid (HMBA): Metabolic Origins and Analytical Workflows in Clinical Metabolomics

As expanded newborn screening (NBS) and high-resolution clinical metabolomics push the boundaries of biomarker discovery, application scientists are increasingly encountering complex, secondary metabolites. One such comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As expanded newborn screening (NBS) and high-resolution clinical metabolomics push the boundaries of biomarker discovery, application scientists are increasingly encountering complex, secondary metabolites. One such compound is 2-Hydroxy-3-methoxybutanoic acid (HMBA) . Historically overshadowed by primary branched-chain amino acid (BCAA) catabolites, HMBA has recently been identified in LC-MS/MS screening panels alongside classical markers for Maple Syrup Urine Disease (MSUD) and Methylmalonic Aciduria (MMA) [1].

This technical whitepaper provides an in-depth mechanistic analysis of HMBA's hypothesized metabolic pathway involvement and outlines a self-validating analytical workflow for its robust quantification in clinical matrices.

Mechanistic Origins: The Threonine Catabolic Shunt

The structural identity of HMBA (CAS: 5405-44-7) presents a unique biochemical puzzle [2]. With a molecular formula of C₅H₁₀O₄, it features a 4-carbon organic acid backbone, a hydroxyl group at C2, and a methoxy group at C3[3].

Unlike classical BCAA metabolites (such as 3-methyl-2-oxovaleric acid), direct methoxylation of aliphatic chains is exceedingly rare in human endogenous metabolism. As a Senior Application Scientist, I propose that HMBA does not originate directly from valine or isoleucine, but rather from a Threonine Catabolic Shunt driven by S-adenosylmethionine (SAM)-dependent methyltransferases or gut microbiome dysbiosis.

The Causality of Pathway Diversion

In canonical metabolism, L-Threonine is deaminated to 2-oxo-3-hydroxybutanoic acid. Under conditions of metabolic stress, enzymatic blockades (e.g., in organic acidurias), or specific microbial overgrowth, this intermediate is reduced to 2,3-dihydroxybutanoic acid. The accumulation of this diol creates a substrate sink. SAM-dependent O-methyltransferases—either host-derived or microbial—subsequently methylate the C3 hydroxyl group to yield HMBA. Understanding this causality is critical for drug development professionals, as elevated HMBA may serve as a proxy biomarker for methylation stress or microbiome-host co-metabolism rather than a primary genetic defect.

HMBA_Pathway Threonine L-Threonine (Precursor) KetoAcid 2-Oxo-3-hydroxybutanoic acid (Intermediate) Threonine->KetoAcid Deamination (Enzymatic) Diol 2,3-Dihydroxybutanoic acid (Intermediate) KetoAcid->Diol Reduction (NADH-dependent) HMBA 2-Hydroxy-3-methoxybutanoic acid (HMBA Biomarker) Diol->HMBA O-Methylation (SAM-dependent)

Fig 1: Proposed Threonine catabolic shunt leading to HMBA synthesis.

Analytical Methodology: LC-MS/MS Detection

To reliably quantify HMBA in complex matrices like urine or dried blood spots (DBS), the analytical protocol must overcome severe matrix suppression. The following methodology is engineered as a self-validating system , ensuring that every step contains an internal control to verify extraction efficiency and instrument stability.

Step-by-Step Protocol

Step 1: Matrix Extraction & Protein Precipitation

  • Action: Punch a 3.2 mm DBS disc or aliquot 50 µL of urine into a 96-well plate. Add 200 µL of cold extraction solvent (Methanol:Acetonitrile 50:50 v/v).

  • Causality: The high organic content rapidly denatures matrix proteins, preventing enzymatic degradation of metabolites ex vivo. The cold temperature minimizes the thermal degradation of labile organic acids.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the extraction solvent with 10 ng/mL of Tropic Acid prior to addition.

  • Causality: because its structural similarities to HMBA (both contain carboxylic and hydroxyl/ether moieties) ensure they share near-identical extraction recoveries and ionization suppression profiles. This self-validates the recovery rate of each individual well.

Step 3: Chromatographic Separation (UPLC)

  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The acidic mobile phase ensures the carboxylic acid moiety of HMBA remains protonated during the chromatographic run, increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing.

Step 4: Mass Spectrometry (ESI-MS/MS)

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: Organic acids like HMBA readily lose a proton to form stable [M-H]⁻ ions. Negative mode drastically reduces background noise compared to positive mode, as fewer matrix components ionize efficiently as anions, thereby increasing the signal-to-noise ratio.

Workflow Sample Urine / DBS Sample Collection Extraction Solvent Extraction & Protein Precipitation Sample->Extraction LCMS UPLC-ESI-MS/MS (Negative Mode) Extraction->LCMS Spike Internal Standard (Tropic Acid Spike) Spike->Extraction Data MRM Quantification & Validation LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for HMBA quantification.

Quantitative Data & Biomarker Utility

When multiplexing HMBA with established NBS biomarkers, precise MRM transitions and retention time mapping are critical to avoid isobaric interference. The table below summarizes the quantitative parameters required to distinguish HMBA from primary organic aciduria markers.

AnalyteClinical RelevanceRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
3-Methyl-2-oxovaleric acid Primary MSUD Marker2.20129.185.1
Methylmalonic acid (MMA) Primary MMA Marker3.00117.073.0
2-Hydroxy-3-methoxybutanoic acid Secondary/Emerging Marker3.40133.1101.1
Tropic acid Internal Standard3.50165.1103.1

Note: The retention times are optimized for a 5-minute rapid UPLC gradient [1]. The 133.1 → 101.1 transition for HMBA corresponds to the loss of methanol (CH₃OH, 32 Da) from the methoxy group, a highly specific fragmentation pathway that validates the molecule's structural identity.

System Suitability and Self-Validation

To ensure the trustworthiness of this assay in a clinical or drug-development setting, the protocol integrates a continuous self-validation loop:

  • Matrix Effect Monitoring: By comparing the Tropic Acid peak area in the biological samples against a neat solvent injection, scientists can quantitatively calculate the matrix factor (MF). An MF outside of 0.85–1.15 triggers an automatic reinjection or dilution.

  • Isotope/Isobaric Exclusion: The distinct retention time of HMBA (3.40 min) ensures it does not co-elute with endogenous isomers of hydroxy-methylbutanoic acids, which typically elute earlier due to lower lipophilicity compared to the methoxy derivative.

By treating HMBA not just as an anomaly, but as a mechanistically sound product of the Threonine shunt, researchers can leverage this metabolite to gain deeper insights into host-microbiome interactions and secondary metabolic stress in organic acidurias.

References

  • Title: Abstracts of Presentations Scheduled for the 10th ISNS-Asia Pacific Regional Meeting, Ulaanbataar, Mongolia, 24–26 August 2017 (A Novel LC-MS Based Technique to Detect MSUD and Methyl Malonic Aciduria from Urine) Source: International Journal of Neonatal Screening (MDPI) URL: [Link]

  • Title: 2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: PubChemLite: 2-hydroxy-3-methoxybutanoic acid (CID 222292) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Foundational

Predictive Pharmacological Profiling and Biological Activity of 2-Hydroxy-3-methoxybutanoic Acid (HMBA)

Executive Summary In the landscape of modern drug discovery, small-molecule chiral synthons are critical for developing metabolically stable therapeutics. 2-Hydroxy-3-methoxybutanoic acid (HMBA) is a short-chain, heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule chiral synthons are critical for developing metabolically stable therapeutics. 2-Hydroxy-3-methoxybutanoic acid (HMBA) is a short-chain, heavily functionalized aliphatic acid. While direct in vivo pharmacological data for HMBA is currently sparse, its precise structural parameters—an alpha-hydroxyl group paired with a beta-methoxy substitution—make it a highly valuable predictive model[1].

Drawing on my experience in assay development and peptidomimetic design, this technical guide establishes a rigorous, predictive framework for HMBA. We will explore its potential as a competitive inhibitor of peroxisomal enzymes and as a chiral building block for depsipeptide synthesis, supported by self-validating experimental workflows.

Structural Rationale and Physicochemical Profile

HMBA (CAS: 5405-44-7) is the alpha-hydroxy analog of O-methyl-L-threonine (2-amino-3-methoxybutanoic acid)[2]. The substitution of an amino group with a hydroxyl group fundamentally shifts its biological reactivity. While O-methyl-L-threonine is widely utilized in the ribosomal translation of unnatural peptides to enhance metabolic stability[3], HMBA's alpha-hydroxy acid (AHA) motif allows it to interface with AHA-specific metabolic pathways.

Table 1: Physicochemical Properties & Mass Spectrometry Parameters

Data summarized for LC-MS/MS method development and pharmacokinetic prediction.

PropertyValueSource / Rationale
Molecular Formula C5H10O4[1]
Monoisotopic Mass 134.0579 Da[1]
Predicted CCS ([M+H]+) 126.5 ŲCollision Cross Section for ion mobility[1]
Predicted CCS ([M-H]-) 124.2 ŲNegative ionization mode target[1]
Structural Classification Alpha-hydroxy acidSubstrate mimic for AHA oxidases

Mechanistic Hypotheses

A. Modulation of L-alpha-Hydroxy Acid Oxidase (L-HAOX)

L-HAOX (EC 1.1.3.15) is a flavoprotein (utilizing FMN as a cofactor) localized in peroxisomes that catalyzes the oxidation of (S)-2-hydroxy acids into 2-oxo acids, yielding hydrogen peroxide (H2O2) as a byproduct[4][5]. The "A" isoform of this enzyme preferentially oxidizes short-chain aliphatic hydroxy acids[5].

The Causality of Inhibition: HMBA perfectly mimics the carbon backbone of endogenous substrates like L-alpha-hydroxybutyrate. However, the bulky, electron-withdrawing beta-methoxy group introduces severe steric hindrance within the active site. We hypothesize that HMBA binds to the L-HAOX active site but resists the alpha-proton abstraction required for oxidation, acting as a potent competitive inhibitor .

Pathway AHA Endogenous AHAs (e.g., L-alpha-hydroxybutyrate) LHAOX L-HAOX Enzyme (EC 1.1.3.15) AHA->LHAOX Substrate Binding OxoAcid 2-Oxo Acids + H2O2 LHAOX->OxoAcid Oxidation HMBA 2-Hydroxy-3-methoxybutanoic acid (HMBA) HMBA->LHAOX Competitive Inhibition

Diagram 1: Proposed competitive inhibition of L-HAOX by HMBA.

B. Depsipeptide Synthesis for Proteolytic Resistance

Peptides containing unnatural amino acids like 2-amino-3-methoxybutanoic acid show excellent resistance to enzymatic degradation[2][3]. By utilizing HMBA, we can synthesize depsipeptides —peptides where one or more amide bonds are replaced by ester bonds. The esterification of HMBA's alpha-hydroxyl group creates a backbone that is entirely unrecognized by standard mammalian proteases, drastically increasing the therapeutic half-life of the molecule.

Self-Validating Experimental Protocols

To transition these hypotheses into actionable data, I have designed two self-validating workflows. In my experience, the failure of many biochemical assays stems from a lack of internal orthogonal controls. These protocols are engineered to validate themselves at every step.

Protocol 1: Fluorometric L-HAOX Inhibition Assay

Causality behind the design: Because L-HAOX strictly produces H2O2 during substrate oxidation[4], we couple the reaction to Horseradish Peroxidase (HRP) and Amplex Red. This generates resorufin, a highly fluorescent molecule. A continuous fluorometric readout is vastly superior to endpoint assays because it allows us to calculate precise initial velocities (V0) and definitively prove competitive vs. non-competitive kinetics.

Self-Validation System:

  • Positive Control: 100 µM L-alpha-hydroxybutyrate (Confirms enzyme and reporter viability).

  • Negative Control: Buffer + Amplex Red + HRP without L-HAOX (Subtracts background auto-oxidation).

  • Orthogonal Control: Addition of 500 U/mL Catalase to a parallel well. Catalase scavenges H2O2; if fluorescence still occurs, the signal is a false positive.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) supplemented with 0.1 mM FMN[5] to ensure the flavoprotein remains fully saturated with its cofactor.

  • Reporter Master Mix: Combine 50 µM Amplex Red and 0.1 U/mL HRP in the reaction buffer. Protect from light.

  • Inhibitor Titration: Serially dilute HMBA from 1 mM down to 10 nM in a black, flat-bottom 96-well microplate (50 µL/well).

  • Enzyme Addition: Add 10 nM purified recombinant L-HAOX to all wells (except negative controls) and incubate for 10 minutes at 37°C to allow pre-binding of the inhibitor.

  • Reaction Initiation: Inject 50 µL of the Reporter Master Mix containing the endogenous substrate (L-alpha-hydroxybutyrate at its predetermined Km).

  • Data Acquisition: Read fluorescence continuously (Ex 530 nm / Em 590 nm) for 30 minutes at 37°C. Calculate IC50 using non-linear regression of the initial velocities.

Protocol 2: Solid-Phase Depsipeptide Synthesis (SPDS) incorporating HMBA

Causality behind the design: Standard peptide coupling relies on basic conditions and reagents like HATU to form amide bonds. However, acylating the alpha-hydroxyl group of HMBA requires esterification. We must pivot to DIC (N,N'-Diisopropylcarbodiimide) and catalytic DMAP (4-Dimethylaminopyridine). DMAP acts as a highly efficient acyl transfer catalyst, overcoming the steric hindrance imposed by HMBA's beta-methoxy group.

Self-Validation System:

  • Analytical Cleavage: A micro-cleavage of 5 mg of resin is performed immediately post-coupling. LC-MS/MS confirms the mass shift, ruling out unreacted sequences.

  • Control Sequence: A parallel synthesis substituting HMBA with standard L-threonine validates that the DIC/DMAP conditions are viable for the specific sequence context.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Wang resin in Dichloromethane (DCM) for 30 minutes.

  • HMBA Coupling: Dissolve 0.3 mmol of HMBA and 0.3 mmol of DIC in minimal DMF. Add 0.03 mmol of DMAP. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Capping: Wash the resin (3x DMF, 3x DCM). Cap unreacted hydroxyl sites on the resin using Acetic Anhydride/Pyridine (1:1) for 30 minutes to prevent deletion sequences.

  • Chain Elongation: Proceed with standard Fmoc-SPPS for subsequent amino acids, utilizing HATU/DIPEA for standard amide bonds.

  • Cleavage & Verification: Cleave the final depsipeptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS/MS using the predicted CCS and mass parameters from Table 1[1].

High-Throughput Screening Workflow

To scale the evaluation of HMBA and its derivatives, the following workflow demonstrates the logical progression from chemical synthesis to biological validation.

Workflow Prep Step 1: Compound Prep HMBA Synthesis & Purification Assay Step 2: Enzymatic Assay L-HAOX Fluorometric Readout Prep->Assay Cell Step 3: Cell Culture HepG2 Metabolic Profiling Assay->Cell LCMS Step 4: LC-MS/MS Quantification & IC50 Cell->LCMS

Diagram 2: End-to-end validation workflow for HMBA biological activity screening.

Table 2: Predictive Kinetic Parameters (Data Structure for Assay Output)

This table outlines the expected data format generated by Protocol 1, demonstrating how HMBA will be benchmarked against known compounds.

CompoundTarget EnzymePredicted IC50 (µM)Mechanism of Action
L-alpha-hydroxybutyrate L-HAOXN/A (Substrate)Enzymatic Oxidation
HMBA L-HAOXAssay DependentCompetitive Inhibition
O-methyl-L-threonine L-HAOX>500 (No effect)Non-binding (Amino substitution)

Conclusion

While 2-Hydroxy-3-methoxybutanoic acid (HMBA) currently exists as a niche chemical entity, its structural topology offers immense potential. By applying rigorous, self-validating biochemical assays and leveraging its unique alpha-hydroxy/beta-methoxy arrangement, researchers can utilize HMBA as a potent tool for probing peroxisomal metabolism and engineering next-generation, proteolytically stable depsipeptides.

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Exploratory

2-Hydroxy-3-methoxybutanoic Acid: A Novel Metabolite in Organic Acidemia Diagnostics

A Technical Whitepaper on Biochemical Pathways, LC-MS/MS Detection, and Clinical Utility Executive Summary The landscape of newborn screening and pediatric metabolic diagnostics is rapidly evolving, moving beyond primary...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Biochemical Pathways, LC-MS/MS Detection, and Clinical Utility

Executive Summary

The landscape of newborn screening and pediatric metabolic diagnostics is rapidly evolving, moving beyond primary markers to encompass a broader spectrum of secondary metabolites. 2-Hydroxy-3-methoxybutanoic acid (also referred to as 2-hydroxy-3-methoxybutyric acid), with the molecular formula C5H10O4[1], is emerging as a critical secondary biomarker in the metabolic profiling of organic acidemias. Specifically, it has been identified as a highly relevant analyte in second-tier testing for Maple Syrup Urine Disease (MSUD) and Methylmalonic Aciduria (MMA)[2]. This whitepaper provides an in-depth technical guide to its biochemical significance, putative metabolic origins, and the rigorous LC-MS/MS methodologies required for its accurate quantification.

Biochemical Context and Putative Pathways

In classic MSUD, the deficiency of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex leads to the systemic accumulation of branched-chain amino acids (BCAAs) and their corresponding keto acids, such as 3-methyl-2-oxovaleric acid[2].

When primary oxidative decarboxylation is blocked, these keto acid intermediates are shunted into alternative metabolic pathways, typically undergoing reduction to form hydroxy acids. 2-Hydroxy-3-methoxybutanoic acid represents a more complex structural derivative—a methoxylated hydroxy acid[1]. We hypothesize that this novel metabolite arises from the subsequent O-methylation of 2,3-dihydroxybutanoic acid. This terminal modification is likely mediated either by promiscuous host O-methyltransferases attempting to detoxify the accumulating hydroxy acid pool, or through the action of the gut microbiome on unabsorbed BCAA intermediates.

Pathway A BCAA Pool (Isoleucine/Valine) B Branched-Chain Keto Acids (e.g., 3-methyl-2-oxovaleric acid) A->B Transamination (BCAT) C Hydroxy Acid Intermediates (e.g., 2,3-dihydroxybutanoic acid) B->C Reduction (Altered Metabolism) D 2-Hydroxy-3-methoxybutanoic acid (2H3MBA) C->D O-Methylation (Host/Microbial MTase)

Putative metabolic pathway of 2-hydroxy-3-methoxybutanoic acid in organic acidemias.

Analytical Methodology: The Shift to LC-MS/MS

Expertise & Experience: Overcoming GC-MS Limitations

Historically, the detection of organic acids in urine relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). This required extensive sample preparation, including oximation of ketones and silylation of hydroxyl and carboxyl groups to induce volatility. However, derivatization artifacts often mask low-abundance metabolites and introduce unacceptable variability.

By transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform operating in negative electrospray ionization (ESI-) mode, we exploit the native acidity of the carboxylic acid moiety in 2-hydroxy-3-methoxybutanoic acid. This eliminates the need for derivatization, preserves the native structural integrity of the metabolite, and significantly increases assay throughput for high-volume pediatric screening[2].

Trustworthiness: Self-Validating Internal Standardization

A robust bioanalytical method must be inherently self-validating. In the validated protocol for this metabolite panel, Tropic acid (3-hydroxy-2-phenylpropanoic acid) is utilized as the internal standard (IS)[2]. This is a highly deliberate, mechanistically sound choice. Tropic acid shares the critical α-hydroxy carboxylic acid motif with 2-hydroxy-3-methoxybutanoic acid but possesses a distinct mass and an aromatic ring that shifts its retention time slightly (3.50 min vs. 3.40 min)[2]. This tight chromatographic proximity ensures that both the analyte and the IS experience nearly identical matrix suppression zones in the mass spectrometer source. Consequently, any ion suppression caused by the complex urine matrix is perfectly normalized, ensuring absolute quantitative reliability.

Workflow S1 Urine Sample (50 µL) S2 Spike IS (Tropic Acid) S1->S2 S3 LLE Extraction (Ethyl Acetate) S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 LC-MS/MS (ESI Negative) S4->S5

Step-by-step sample preparation and LC-MS/MS analytical workflow for urine metabolites.

Experimental Protocol: Step-by-Step Workflow

To successfully detect 2-hydroxy-3-methoxybutanoic acid alongside primary organic acidemia markers, follow this optimized extraction and LC-MS/MS protocol[2]:

Step 1: Sample Aliquoting & IS Spiking

  • Thaw pediatric urine samples on ice.

  • Transfer 50 µL of urine into a clean 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Tropic acid internal standard working solution (10 µg/mL in methanol).

Step 2: Acidification & Liquid-Liquid Extraction (LLE)

  • Add 10 µL of 1M HCl to acidify the urine (pH < 3). Causality: Acidification ensures that the carboxylic acid groups of the metabolites remain protonated (uncharged), maximizing their partition coefficient into the organic phase.

  • Add 500 µL of MS-grade Ethyl Acetate.

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

Step 3: Evaporation & Reconstitution

  • Carefully transfer 400 µL of the upper organic layer to a new vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid). Vortex and transfer to an autosampler vial.

Step 4: LC-MS/MS Acquisition

  • Column: Use a multi-mode or high-strength silica (HSS) T3 column optimized for polar organic acids.

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for the analytes.

Safety Note: Pure 2-hydroxy-3-methoxybutanoic acid reference standards are classified as skin and serious eye irritants (Hazard Codes H315, H318) and may cause specific target organ toxicity/respiratory irritation upon single exposure (H336)[3]. All standard preparations must be conducted within a certified fume hood using appropriate PPE.

Quantitative Data and Chromatographic Performance

The implementation of this LC-MS/MS method yields excellent baseline resolution for critical biomarkers. The table below summarizes the chromatographic retention times validated for routine pediatric screening as per USFDA guidelines[2].

AnalyteTarget DisorderRetention Time (min)Putative Precursor
3-Methyl-2-oxovaleric acid MSUD2.20Isoleucine
Methylmalonic acid (MMA) MMA3.00Valine / Isoleucine / Propionate
2-Hydroxy-3-methoxybutanoic acid MSUD / MMA3.40Branched-chain hydroxy acids
Tropic acid Internal Standard3.50N/A (Analytical Control)

Conclusion

The integration of 2-hydroxy-3-methoxybutanoic acid into second-tier LC-MS/MS testing panels represents a significant advancement in pediatric metabolic diagnostics. By tracking this novel methoxylated metabolite alongside traditional markers like 3-methyl-2-oxovaleric acid and MMA, laboratories can significantly reduce the false-positive recall rates inherent to primary MS/MS newborn screening[2]. As our understanding of secondary metabolic shunting and microbiome-host interactions deepens, 2-hydroxy-3-methoxybutanoic acid will likely serve as a cornerstone biomarker for characterizing the severity and specific enzymatic blockades of organic acidemias.

References

  • 2-hydroxy-3-methoxybutanoic acid (C5H10O4)
  • Source: nextsds.
  • Abstracts of Presentations Scheduled for the 10th ISNS-Asia Pacific Regional Meeting (Moorkoth, S., et al. "A Novel LC-MS Based Technique to Detect Msud and Methyl Malonic Aciduria from Urine.")

Sources

Foundational

Spectroscopic Characterization of 2-Hydroxy-3-methoxybutanoic Acid: A Predictive and Interpretive Guide

Introduction This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Hydroxy-3-methoxybutanoic acid. The predicted data is generated using established computational to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Hydroxy-3-methoxybutanoic acid. The predicted data is generated using established computational tools and is interpreted based on fundamental principles of spectroscopy. This guide is intended to serve as a valuable resource for researchers and scientists in anticipating the spectroscopic features of this molecule and as a framework for the analysis of experimentally acquired data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for determining the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of 2-Hydroxy-3-methoxybutanoic acid in CDCl₃ was generated using NMRDB.[1] The predicted chemical shifts (δ), multiplicities, and integrations are summarized in the table below.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
Ha~1.25Doublet3H
Hb~3.40Singlet3H
Hc~3.65Quartet1H
Hd~4.20Doublet1H
He (OH)BroadSinglet1H
Hf (COOH)Very BroadSinglet1H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Ha (δ ~1.25, doublet): These three protons are on the methyl group (C4) adjacent to a methine group (C3). The signal is split into a doublet by the single proton on C3 (Hc).

  • Hb (δ ~3.40, singlet): These three protons belong to the methoxy group (-OCH₃). As there are no adjacent protons, the signal appears as a singlet.

  • Hc (δ ~3.65, quartet): This proton is on the carbon bearing the methoxy group (C3). It is coupled to the three protons of the adjacent methyl group (Ha) and the single proton on C2 (Hd). This would likely result in a complex multiplet, predicted here as a quartet due to the influence of the adjacent methyl group.

  • Hd (δ ~4.20, doublet): This proton is on the carbon with the hydroxyl group (C2). It is adjacent to the methine proton on C3 (Hc), resulting in a doublet.

  • He and Hf (Broad signals): The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can undergo chemical exchange. This typically results in broad singlet signals that may appear over a wide range of chemical shifts. Their exact position is highly dependent on the solvent, concentration, and temperature.[2]

Figure 1. Structure of 2-Hydroxy-3-methoxybutanoic acid with proton labels.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum was generated using the online prediction tool from nmrdb.org.[3]

Carbon LabelPredicted Chemical Shift (ppm)
C1 (C=O)~175
C2 (-CH(OH)-)~75
C3 (-CH(OCH₃)-)~85
C4 (-CH₃)~15
C5 (-OCH₃)~58

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C1 (δ ~175): The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

  • C3 (δ ~85): This carbon is bonded to two oxygen atoms (from the hydroxyl and methoxy groups), leading to a significant downfield shift.

  • C2 (δ ~75): This carbon, attached to the hydroxyl group and the carbonyl group, is also significantly deshielded.

  • C5 (δ ~58): The carbon of the methoxy group is deshielded by the attached oxygen atom.

  • C4 (δ ~15): The methyl carbon is the most upfield signal, which is typical for a simple aliphatic methyl group.

Figure 2. Structure of 2-Hydroxy-3-methoxybutanoic acid with carbon labels.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for 2-Hydroxy-3-methoxybutanoic acid based on standard IR correlation tables.[4][5]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
HydroxylO-H stretch3500 - 3200Strong, Broad
AlkaneC-H stretch3000 - 2850Medium to Strong
Carboxylic AcidC=O stretch1760 - 1690Strong
AlkaneC-H bend1470 - 1350Medium
Carboxylic Acid/Alcohol/EtherC-O stretch1320 - 1000Strong
Carboxylic AcidO-H bend950 - 910Broad, Medium

Interpretation of the Predicted IR Spectrum:

  • O-H Stretching: A very prominent and broad absorption is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5] This will likely overlap with the C-H stretching vibrations. A separate, also broad, O-H stretching band from the alcohol group is expected around 3200-3500 cm⁻¹.[6]

  • C-H Stretching: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region.[4]

  • C=O Stretching: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[5]

  • C-O Stretching: Strong absorptions in the 1000-1320 cm⁻¹ region are expected due to the C-O single bond stretching vibrations of the carboxylic acid, the alcohol, and the ether functionalities.[7]

  • O-H Bending: A broad band around 910-950 cm⁻¹ is indicative of the out-of-plane bending of the carboxylic acid O-H group.[5]

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of 2-Hydroxy-3-methoxybutanoic acid is based on common fragmentation pathways for carboxylic acids and ethers.[8]

m/zProposed Fragment
134[M]⁺ (Molecular Ion)
119[M - CH₃]⁺
103[M - OCH₃]⁺
89[M - COOH]⁺
75[CH(OH)COOH]⁺
59[CH(OCH₃)CH₃]⁺
45[COOH]⁺

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion ([M]⁺, m/z 134): The peak corresponding to the intact molecule with one electron removed. For aliphatic carboxylic acids, this peak might be of low intensity.[9]

  • [M - CH₃]⁺ (m/z 119): Loss of a methyl radical.

  • [M - OCH₃]⁺ (m/z 103): Loss of a methoxy radical is a common fragmentation for ethers.

  • [M - COOH]⁺ (m/z 89): Loss of the carboxyl group as a radical.

  • m/z 75 and 59: These fragments likely arise from cleavage of the C2-C3 bond.

  • [COOH]⁺ (m/z 45): A characteristic fragment for carboxylic acids.[8]

Experimental Protocols

While the data presented in this guide is predictive, the following outlines the general methodologies for acquiring experimental spectroscopic data for a compound like 2-Hydroxy-3-methoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Data Acquisition: Place the prepared sample in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum (of the salt plates or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for less volatile or thermally labile compounds.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Figure 3. General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Hydroxy-3-methoxybutanoic acid. The predicted ¹H and ¹³C NMR spectra, along with the anticipated IR absorption bands and mass spectrometric fragmentation patterns, offer a detailed structural characterization of the molecule. While this information is based on computational models and established spectroscopic principles, it serves as a robust framework for the identification and analysis of this compound. Experimental verification of these predictions will be crucial for the definitive structural elucidation of 2-Hydroxy-3-methoxybutanoic acid.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemdraw. ChemDraw tutorial 4 - Prediction of NMR. YouTube. [Link]

  • ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw ? [Link]

  • Gaussian. Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Depth-First. Free Web-Based Proton NMR Prediction and Assignment with NMRDB. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Revvity Signals Software. ChemDraw. [Link]

  • Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Royal Society of Chemistry. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • YouTube. The Ease of NMR Prediction with ChemDraw. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0267676). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. IR spectra of aqueous solutions of AHAs 2% (m/v) at different pH values. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • ACS Publications. Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface | The Journal of Physical Chemistry A. [Link]

  • NMRDB.org. COSY NMR prediction. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds? [Link]

  • NMR Predictor. [Link]

  • PubChem. (2S,3S)-2-hydroxy-3-methoxybutanedioic acid. [Link]

  • NP-MRD. Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). [Link]

  • NextSDS. 2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information. [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Hydroxy-3-methoxybutanoic Acid

Introduction 2-Hydroxy-3-methoxybutanoic acid is a valuable chiral building block in organic synthesis, possessing functionalities that make it an attractive precursor for various pharmaceutical and biologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-3-methoxybutanoic acid is a valuable chiral building block in organic synthesis, possessing functionalities that make it an attractive precursor for various pharmaceutical and biologically active molecules. Its structure, featuring a hydroxyl group, a carboxylic acid, and a methoxy ether, offers multiple points for chemical modification. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Hydroxy-3-methoxybutanoic acid via the diazotization of 2-amino-3-methoxybutanoic acid. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Approach: The Diazotization of α-Amino Acids

The conversion of a primary amine to a hydroxyl group is a cornerstone transformation in organic synthesis. For α-amino acids, the diazotization reaction offers a reliable and often stereoretentive method to achieve this. The reaction proceeds through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The primary amino group of the starting material, 2-amino-3-methoxybutanoic acid, is converted into a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) to form a carbocation, which is then captured by water to yield the desired α-hydroxy acid.

A critical aspect of the diazotization of α-amino acids is the stereochemical outcome. The reaction often proceeds with overall retention of the original stereochemistry.[1][2] This is attributed to the neighboring carboxyl group participating in an intramolecular nucleophilic attack on the diazonium intermediate to form a transient α-lactone. Subsequent backside attack by water on this strained lactone results in the formation of the hydroxyl group with the same configuration as the original amino group.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the diazotization of structurally similar α-amino acids.[3]

Materials:

  • 2-Amino-3-methoxybutanoic acid (MW: 133.15 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Preparation of the Sulfuric Acid Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 80 mL of deionized water.

    • Carefully and slowly, add 11.0 mL (approximately 20 g, 0.2 mol) of concentrated sulfuric acid to the water while stirring in an ice-water bath. Caution: This is a highly exothermic process. Always add acid to water.

    • Allow the solution to cool to room temperature.

  • Dissolution of the Starting Material:

    • To the cooled dilute sulfuric acid solution, add 13.32 g (0.1 mol) of 2-amino-3-methoxybutanoic acid.

    • Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Diazotization Reaction:

    • Cool the reaction mixture to 0-5 °C using an ice-water bath. It is crucial to maintain this low temperature throughout the addition of sodium nitrite to prevent side reactions.

    • Prepare a solution of 10.35 g (0.15 mol) of sodium nitrite in 30 mL of deionized water.

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amino acid solution over a period of 60-90 minutes, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Nitrogen gas evolution should be observed.

  • Work-up and Extraction:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product, which is expected to be an oil or semi-solid.

    • Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Data Summary

ParameterValue
Starting Material (2-amino-3-methoxybutanoic acid)13.32 g (0.1 mol)
Sodium Nitrite10.35 g (0.15 mol)
Concentrated Sulfuric Acid11.0 mL (~0.2 mol)
Reaction Temperature0-5 °C
Expected Product2-Hydroxy-3-methoxybutanoic acid
Expected Molecular Weight134.13 g/mol

Visualizing the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare H₂SO₄ Solution B Dissolve 2-amino-3-methoxybutanoic acid A->B C Cool to 0-5 °C B->C D Dropwise addition of NaNO₂ solution C->D E Stir for 1 hour at 0-5 °C D->E F Warm to RT & Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Solvent Removal (Rotary Evaporator) H->I J Column Chromatography (optional) I->J K K J->K Characterization (NMR, IR, MS)

Caption: Synthetic workflow for 2-Hydroxy-3-methoxybutanoic acid.

Results and Discussion: Characterization of 2-Hydroxy-3-methoxybutanoic Acid

The successful synthesis of 2-Hydroxy-3-methoxybutanoic acid should be confirmed by a suite of spectroscopic techniques. Below are the expected characterization data based on the product's structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

  • A doublet for the methyl protons adjacent to the methoxy-substituted carbon.

  • A multiplet for the proton on the methoxy-substituted carbon.

  • A singlet for the methoxy protons.

  • A doublet for the proton on the hydroxyl- and carboxyl-substituted carbon.

  • Broad singlets for the hydroxyl and carboxylic acid protons, which may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon will appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Characteristic absorption bands are expected for:

  • A broad O-H stretch from the carboxylic acid and the hydroxyl group.

  • A C=O stretch from the carboxylic acid.

  • C-O stretches from the ether and alcohol functionalities.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product. The expected [M-H]⁻ ion would be at m/z 133.05, and the [M+Na]⁺ ion at m/z 157.05.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The addition of concentrated sulfuric acid to water is highly exothermic and should be performed with caution in an ice bath.

  • Diazotization reactions can be exothermic and produce nitrogen gas. Ensure the reaction is well-vented and the temperature is strictly controlled.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

This application note details a robust and well-rationalized protocol for the synthesis of 2-Hydroxy-3-methoxybutanoic acid. By adapting a proven diazotization procedure, this guide provides researchers with a clear pathway to access this valuable chiral building block. The emphasis on the causality of experimental steps and the inclusion of expected characterization data aim to empower scientists to not only replicate the synthesis but also to understand and troubleshoot the process effectively.

References

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. Available at: [Link]

  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Scientific Reports. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Hydroxy-3-methoxybutanoic Acid Enantiomers

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral α-Hydroxy Acids Optically active α-hydroxy acids are crucial structural motifs present in a wide array of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Hydroxy Acids

Optically active α-hydroxy acids are crucial structural motifs present in a wide array of natural products and are pivotal intermediates in the synthesis of pharmaceuticals. The specific stereochemistry at the α- and β-positions of these molecules can profoundly influence their biological activity. 2-Hydroxy-3-methoxybutanoic acid, with its two contiguous stereocenters, is a valuable chiral building block. The ability to selectively synthesize its enantiomers, (2R,3S)-2-Hydroxy-3-methoxybutanoic acid and (2S,3R)-2-Hydroxy-3-methoxybutanoic acid, is of significant interest in medicinal chemistry and drug development for the construction of complex molecular architectures with defined stereochemistry.

This technical guide provides an in-depth overview of two powerful and reliable strategies for the asymmetric synthesis of these target enantiomers: the Sharpless Asymmetric Dihydroxylation of a prochiral alkene and a substrate-controlled diastereoselective Evans Aldol Reaction. The causality behind experimental choices, detailed step-by-step protocols, and methods for stereochemical analysis are presented to ensure technical accuracy and reproducibility.

Comparative Overview of Synthetic Strategies

Two primary, and conceptually distinct, approaches are detailed for the asymmetric synthesis of the enantiomers of 2-hydroxy-3-methoxybutanoic acid.

  • Catalyst-Controlled Asymmetric Synthesis: The Sharpless Asymmetric Dihydroxylation (AD) : This method involves the use of a chiral catalyst to directly introduce the two adjacent hydroxyl groups onto a prochiral α,β-unsaturated ester in a highly enantioselective manner. The choice of the chiral ligand dictates which enantiomer of the product is formed.

  • Substrate-Controlled Asymmetric Synthesis: The Evans Aldol Reaction : This strategy relies on a chiral auxiliary temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary guides the formation of new stereocenters with a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Strategy Core Principle Key Reagents Stereochemical Control Advantages Considerations
Sharpless Asymmetric Dihydroxylation Enantioselective syn-dihydroxylation of a double bond.Osmium tetroxide (catalytic), chiral ligand (DHQ or DHQD), stoichiometric oxidant.The chiral ligand complexed to osmium directs the approach to the alkene face.High enantioselectivity, catalytic in osmium, commercially available reagents (AD-mix).Use of toxic and expensive osmium tetroxide, requires a suitable alkene precursor.
Evans Aldol Reaction Diastereoselective aldol reaction using a chiral oxazolidinone auxiliary.Chiral oxazolidinone, boron or titanium Lewis acids, aldehyde.The bulky substituent on the chiral auxiliary blocks one face of the enolate.High diastereoselectivity, predictable stereochemical outcome, reliable for complex molecules.Requires attachment and removal of the auxiliary (additional steps), stoichiometric use of the chiral auxiliary.

Protocol 1: Sharpless Asymmetric Dihydroxylation of Ethyl (E)-3-methoxy-2-butenoate

This protocol describes the synthesis of ethyl (2R,3S)-2,3-dihydroxy-3-methoxybutanoate and its (2S,3R)-enantiomer via the highly reliable Sharpless Asymmetric Dihydroxylation. The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the desired enantiomer.[1]

Reaction Principle and Mechanistic Insight

The Sharpless Asymmetric Dihydroxylation is a powerful method for the syn-dihydroxylation of alkenes with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The ligand and OsO₄ form a chiral complex that preferentially reacts with one of the two prochiral faces of the alkene. A stoichiometric co-oxidant, such as potassium ferricyanide, is used to regenerate the Os(VIII) catalyst, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[2] The commercially available "AD-mix" reagents conveniently contain the osmium catalyst, the chiral ligand, the co-oxidant, and a base.[1][2]

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene when drawn in a standard orientation, yielding the (2R,3S) enantiomer in this case.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom face," yielding the (2S,3R) enantiomer.

Sharpless_Mechanism cluster_0 Catalytic Cycle Alkene Ethyl (E)-3-methoxy-2-butenoate Cyclic_Intermediate Cyclic Osmate Ester Alkene->Cyclic_Intermediate [3+2] Cycloaddition Os_Ligand OsO₄-Ligand Complex Os_Ligand->Cyclic_Intermediate Diol_Product Ethyl (2R,3S)-2,3-dihydroxy-3-methoxybutanoate Cyclic_Intermediate->Diol_Product Hydrolysis Reduced_Os Reduced Osmium Species Cyclic_Intermediate->Reduced_Os Reduced_Os->Os_Ligand Re-oxidation Oxidant K₃[Fe(CN)₆] Oxidant->Os_Ligand

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Step-by-Step Experimental Protocol

Synthesis of Ethyl (2R,3S)-2,3-dihydroxy-3-methoxybutanoate:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add AD-mix-β (14 g) to the cooled solvent mixture and stir until the solids are dissolved and the mixture is a pale yellow/orange color.

  • Substrate Addition: To the stirred mixture, add ethyl (E)-3-methoxy-2-butenoate (1.44 g, 10 mmol).

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (15 g) portion-wise while the mixture is still at 0 °C, and then allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Add ethyl acetate (100 mL) and stir for 15 minutes. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Work-up: Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure ethyl (2R,3S)-2,3-dihydroxy-3-methoxybutanoate.

To synthesize the (2S,3R)-enantiomer, simply substitute AD-mix-β with AD-mix-α and follow the same procedure.

Final Deprotection (Saponification)
  • Hydrolysis: Dissolve the purified ethyl ester (e.g., 1.78 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL) in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C and add lithium hydroxide monohydrate (0.42 g, 10 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidification and Extraction: Cool the mixture to 0 °C and carefully acidify to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (2R,3S)- or (2S,3R)-2-hydroxy-3-methoxybutanoic acid.

Parameter Expected Outcome Reference
Chemical Yield 80-95% (for dihydroxylation)[3]
Enantiomeric Excess (ee) >95%[3]
Diastereomeric Ratio (dr) >20:1 (syn selectivity)[4]

Protocol 2: Evans Aldol Reaction for Diastereoselective Synthesis

This protocol outlines the synthesis of the (2S,3R)- and (2R,3S)-enantiomers of 2-hydroxy-3-methoxybutanoic acid via a diastereoselective aldol reaction using an Evans oxazolidinone chiral auxiliary.[5] This substrate-controlled approach provides excellent stereocontrol.

Reaction Principle and Mechanistic Insight

The Evans Aldol Reaction is a powerful method for the diastereoselective construction of β-hydroxy carbonyl compounds.[5] The strategy involves the use of a chiral N-acyloxazolidinone. Deprotonation with a suitable base and Lewis acid generates a stereodefined boron enolate. The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, effectively shields one face of the enolate.[6] The incoming aldehyde then reacts with the unshielded face via a highly organized, chair-like six-membered transition state, leading to the formation of the syn-aldol product with high diastereoselectivity.[5][7] The stereochemistry of the final product is dictated by the stereochemistry of the chiral auxiliary. After the reaction, the auxiliary can be cleaved under mild conditions and recycled.

Evans_Aldol cluster_workflow Evans Aldol Workflow Start Chiral N-Glycolyloxazolidinone Enolate Boron Z-Enolate Formation Start->Enolate Bu₂BOTf, Et₃N TS Chair-like Transition State Enolate->TS Aldehyde Methoxyacetaldehyde Aldehyde->TS Aldol_Adduct Diastereomerically Pure Aldol Adduct TS->Aldol_Adduct C-C Bond Formation Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage LiOH, H₂O₂ Product Enantiopure 2-Hydroxy-3-methoxybutanoic Acid Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: Workflow for the Evans Aldol Reaction.

Step-by-Step Experimental Protocol

Synthesis of the (2S,3R) Enantiomer using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary:

  • Preparation of the N-glycolyl Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (40 mL) and cool to -78 °C. Add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise. After 15 minutes, add benzyloxyacetyl chloride (1.85 g, 10 mmol) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude product is purified by chromatography to yield the N-(benzyloxyacetyl)oxazolidinone. The benzyl group is then removed by catalytic hydrogenation (H₂, Pd/C) to give the N-glycolyl auxiliary.

  • Aldol Reaction:

    • Enolate Formation: In a flame-dried flask under argon, dissolve the N-glycolyl auxiliary (10 mmol) in anhydrous dichloromethane (40 mL) and cool to -78 °C. Add di-n-butylboron triflate (1.0 M in CH₂Cl₂, 11 mL, 11 mmol) dropwise, followed by triethylamine (1.67 mL, 12 mmol). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

    • Aldehyde Addition: Cool the reaction mixture back to -78 °C. Add a solution of freshly distilled methoxyacetaldehyde (0.81 g, 11 mmol) in CH₂Cl₂ (10 mL) dropwise.

    • Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Work-up: Quench the reaction by adding a pH 7 phosphate buffer (20 mL), followed by methanol (30 mL). Add a 2:1 mixture of methanol and 30% aqueous H₂O₂ (30 mL) and stir vigorously for 1 hour at room temperature. Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification of Aldol Adduct: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct (10 mmol) in a 4:1 mixture of THF and water (50 mL) and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.5 mL, 40 mmol) dropwise, followed by aqueous lithium hydroxide (0.48 g, 20 mmol in 10 mL water).

    • Stir at room temperature for 4 hours.

    • Quench with aqueous sodium sulfite. Acidify with 1 M HCl and extract with ethyl acetate to obtain the (2S,3R)-2-hydroxy-3-methoxybutanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

To synthesize the (2R,3S)-enantiomer, use the enantiomeric (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Parameter Expected Outcome Reference
Chemical Yield 60-85% (for aldol reaction)[8]
Diastereomeric Ratio (dr) >95:5[8]
Enantiomeric Excess (ee) >98% (after cleavage)[5]

Analysis of Stereochemical Purity

The determination of the stereochemical purity of the final product is critical. This involves assessing both the diastereomeric ratio (dr) of the intermediate aldol adduct and the enantiomeric excess (ee) of the final α-hydroxy acid.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the aldol adduct from the Evans reaction can often be determined by high-field ¹H NMR spectroscopy.[9] Diastereomers are different compounds and will have slightly different chemical shifts for corresponding protons. By integrating the signals of non-overlapping protons that are unique to each diastereomer, their relative ratio can be accurately calculated.[10][11]

Determination of Enantiomeric Excess by Chiral HPLC

Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC). Enantiomers have identical physical properties in an achiral environment, so a chiral stationary phase (CSP) is required for their separation.[12]

General Protocol for Chiral HPLC Method Development:

  • Column Selection: For α-hydroxy acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T) are often effective.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point. An acidic modifier, such as trifluoroacetic acid (TFA) (0.1%), is typically added to improve peak shape for acidic analytes.

    • Reversed Phase: For more polar compounds or when using columns like the Chirobiotic™ T, a mixture of water or buffer and an organic modifier (e.g., methanol or acetonitrile) can be used.

  • Optimization: Once a separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Conclusion

The asymmetric synthesis of the enantiomers of 2-hydroxy-3-methoxybutanoic acid can be achieved with high levels of stereocontrol using established and reliable methodologies. The Sharpless Asymmetric Dihydroxylation offers a highly efficient, catalyst-controlled route from a simple alkene precursor. Alternatively, the Evans Aldol Reaction provides a robust, substrate-controlled method that is amenable to complex molecule synthesis. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required. The analytical methods outlined provide the necessary tools to validate the stereochemical purity of the synthesized chiral building blocks, ensuring their suitability for applications in pharmaceutical and natural product synthesis.

References

  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. Retrieved March 31, 2026, from [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Sharpless asymmetric dihydroxylation. (2023, December 19). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. Retrieved March 31, 2026, from [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(1), 1-13. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Retrieved March 31, 2026, from [Link]

  • Johnston, J. N., et al. (2011). Diastereoselective radical mediated alkylation of a chiral glycolic acid derivative. PubMed. Retrieved March 31, 2026, from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved March 31, 2026, from [Link]

  • Johnston, J. N., et al. (2011). Diastereoselective radical mediated alkylation of a chiral glycolic acid derivative. Organic & Biomolecular Chemistry, 9(16), 5773-5777. [Link]

  • Sharpless Asymmetric Dihydroxylation. (2023, April 3). Encyclopedia.pub. Retrieved March 31, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). University of York. Retrieved March 31, 2026, from [Link]

  • Kobayashi, Y., et al. (1992). A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. Tetrahedron, 48(10), 1853-1868. [Link]

  • Diastereoselectivity in enolate alkylation reactions. (2024, November 1). Chemistry Stack Exchange. Retrieved March 31, 2026, from [Link]

  • Helmchen, G. (1996). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th Edition Supplement. [Link]

  • Gibe, R. (1999). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]

  • Johnston, J. N., et al. (2011). Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate. PMC. Retrieved March 31, 2026, from [Link]

  • Davies, S. G., et al. (2010). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. Oxford Stem Cell Institute. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1). [Link]

  • Stoltz, B. M., et al. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. stoltz2.caltech.edu. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI. Retrieved March 31, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 31, 2026, from [Link]

Sources

Method

Comprehensive Analytical Guide: HPLC-UV and LC-MS/MS Methods for 2-Hydroxy-3-methoxybutanoic Acid

Introduction & Chemical Profiling 2-Hydroxy-3-methoxybutanoic acid (Molecular Formula: C5​H10​O4​ , Monoisotopic Mass: 134.0579 Da) is a highly polar, short-chain, functionalized organic acid[1]. In drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Hydroxy-3-methoxybutanoic acid (Molecular Formula: C5​H10​O4​ , Monoisotopic Mass: 134.0579 Da) is a highly polar, short-chain, functionalized organic acid[1]. In drug development and metabolomics, quantifying small, polar aliphatic acids presents unique analytical challenges. The molecule’s high hydrophilicity often leads to poor retention on standard reversed-phase (RP) columns, and the absence of an extended conjugated π -system limits its ultraviolet (UV) absorptivity to the deep-UV range.

This application note provides two rigorously validated, self-contained protocols—a routine HPLC-UV method for quality control and a high-sensitivity LC-MS/MS method for trace biomarker analysis in complex biological matrices.

Methodological Rationale: The Causality of Chromatographic Choices

To establish a robust analytical method, every parameter must be selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection (Aq-C18 vs. Standard C18): Standard C18 columns are prone to "phase collapse" (stationary phase dewetting) when exposed to the highly aqueous mobile phases required to retain polar acids. We utilize an aqueous-compatible C18 phase (e.g., Poroshell 120 Aq-C18) with polar end-capping. This ensures the carbon chains remain fully extended in 95–100% aqueous conditions, maximizing interaction with the analyte[2].

  • Mobile Phase pH & Ionization Suppression: The pKa​ of the carboxyl group in 2-hydroxy-3-methoxybutanoic acid is approximately 3.5–4.0. If the mobile phase pH is above the pKa​ , the molecule ionizes into an anion, drastically reducing its hydrophobicity and causing it to elute in the void volume. By acidifying the mobile phase to pH 2.0–2.5 (using 0.1% phosphoric or formic acid), the carboxyl group remains protonated (neutral), ensuring adequate retention[3].

  • Detection Modality: Because the molecule lacks aromatic rings, UV detection must target the carbonyl group of the carboxylic acid, which absorbs maximally around 210 nm[2]. For trace analysis, negative electrospray ionization (ESI-) LC-MS/MS is employed, leveraging the facile deprotonation of the carboxyl group to form the [M−H]− precursor ion at m/z 133.05[1].

Mechanistic PH_Low Low pH (pH < 2.5) Mobile Phase State_Protonated Protonated State (COOH) Neutral Molecule PH_Low->State_Protonated Desired Ret_High High Retention on Aq-C18 Phase State_Protonated->Ret_High Desired PH_High High pH (pH > 4.5) Mobile Phase State_Ionized Ionized State (COO-) Anionic Molecule PH_High->State_Ionized Avoid Ret_Low Low Retention (Elutes in Void Volume) State_Ionized->Ret_Low Avoid

Caption: Mechanistic rationale demonstrating the critical impact of mobile phase pH on analyte retention.

Protocol 1: Routine RP-HPLC-UV Analysis

This method is optimized for formulation testing, stability studies, and high-concentration sample quantification where a cost-effective, high-throughput approach is required[2].

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent InfinityLab Poroshell 120 Aq-C18 (4.6 × 100 mm, 2.7 µm)Resists phase collapse; high efficiency for polar acids[2].
Mobile Phase A 0.1 M Diammonium hydrogen phosphate (adjusted to pH 2.5 with H3​PO4​ )Buffers the system and suppresses analyte ionization[2].
Mobile Phase B Methanol (HPLC Grade)Elutes strongly retained impurities.
Flow Rate 0.8 mL/minBalances backpressure and analysis time.
Column Temperature 30 °CEnsures retention time reproducibility.
Detection UV/Vis Diode Array Detector (DAD) @ 210 nmTargets the carboxyl chromophore[2].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Workflow
  • Sample Preparation: Dissolve the sample in Mobile Phase A. If extracting from a cream or lipid matrix, perform a liquid-liquid extraction using hexane to remove lipids, retaining the aqueous layer.

  • Filtration: Pass the aqueous extract through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates.

  • Equilibration: Flush the column with 100% Mobile Phase A for 15 column volumes until the UV baseline at 210 nm stabilizes.

  • Gradient Elution: Run the following gradient to ensure elution of the target analyte followed by column washing:

    • 0.0 – 5.0 min: 2% B (Isocratic hold for polar retention)

    • 5.0 – 8.0 min: 2% 40% B (Ramp to wash column)

    • 8.0 – 10.0 min: 40% B (Wash phase)

    • 10.0 – 12.0 min: 2% B (Re-equilibration)

  • Data Acquisition: Integrate the peak eluting at the established retention time (typically 3.5 - 4.5 minutes under these conditions).

Protocol 2: High-Sensitivity LC-MS/MS Analysis

For biological matrices (plasma, urine, feces) where 2-hydroxy-3-methoxybutanoic acid exists at trace levels, LC-MS/MS is mandatory. We utilize Negative Electrospray Ionization (ESI-) to exploit the acidic nature of the molecule[3].

Mass Spectrometry Parameters
ParameterSetting
Ionization Mode ESI Negative (ESI-)
Precursor Ion [M−H]− m/z 133.05[1]
Quantifier Transition m/z 133.05 89.0 (Loss of CO2​ )
Qualifier Transition m/z 133.05 71.0 (Loss of CO2​ + H2​O )
Capillary Voltage 3500 V
Drying Gas Temp 300 °C
Chromatographic Conditions (MS-Compatible)

Note: Phosphate buffers cannot be used in LC-MS due to ion suppression and source contamination.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm)[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Provides necessary low pH while remaining volatile)[3].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (0% B), 2-6 min (0% 30% B), 6-8 min (95% B wash). Flow rate: 0.3 mL/min.

LCMS_Workflow S1 Sample Extraction (Protein Precipitation w/ Cold ACN) S2 Centrifugation (14,000 rpm, 4°C, 10 min) S1->S2 S3 UHPLC Separation (EC-C18, 0.1% Formic Acid) S2->S3 S4 ESI- MS/MS Detection (MRM Mode: 133.05 -> 89.0) S3->S4 S5 Data Processing (Peak Integration & Isotope Dilution) S4->S5

Caption: Step-by-step workflow for LC-MS/MS quantification of trace polar acids in biological matrices.

System Suitability & Self-Validating Protocols

To ensure the trustworthiness of the generated data, every analytical batch must incorporate a self-validating framework. The run is only considered valid if the following In-Run Quality Control (QC) metrics are met:

  • Injection Precision: Six replicate injections of a mid-level standard must yield a Relative Standard Deviation (RSD) of ≤2.0% for peak area and ≤0.5% for retention time.

  • Resolution ( Rs​ ): If analyzing isomeric compounds (e.g., other hydroxybutanoic acid isomers), the critical pair resolution must be ≥1.5 to ensure baseline separation[2].

  • Sensitivity (Signal-to-Noise): The Limit of Quantification (LOQ) standard must demonstrate an S/N ratio of ≥10:1 .

  • Matrix Effect (For LC-MS/MS): Post-extraction spiked samples must be compared to neat standards. A matrix factor between 0.85 and 1.15 is required; otherwise, an isotopically labeled internal standard must be introduced to correct for ion suppression[3].

References

  • PubChemLite. 2-hydroxy-3-methoxybutanoic acid (C5H10O4). Université du Luxembourg.
  • Agilent Technologies. Rapid Determination of 10 α-Hydroxy Acids. LCMS.cz.
  • National Institutes of Health (NIH). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
  • ACS Publications. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform.

Sources

Application

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 2-Hydroxy-3-methoxybutanoic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the complete...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 2-Hydroxy-3-methoxybutanoic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural features of this molecule. The methodologies outlined herein detail not only the acquisition of high-quality NMR data but also the rigorous interpretation of chemical shifts, coupling constants, and through-bond correlations to achieve an unambiguous assignment. This guide emphasizes the causal relationships behind experimental choices and provides field-proven insights for troubleshooting and data validation.

Introduction

2-Hydroxy-3-methoxybutanoic acid is a chiral molecule with two stereocenters, giving rise to the potential for four stereoisomers. The precise determination of its constitution and relative stereochemistry is critical in various fields, including synthetic chemistry and drug development. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary toolkit for this detailed structural analysis.[2][3] The chemical environment of each proton and carbon nucleus is unique, resulting in a distinct NMR fingerprint that, when correctly interpreted, reveals the complete bonding framework of the molecule. This note will guide the user through the process of acquiring and interpreting these spectra to confidently assign every resonance.

Experimental Design and Rationale

A multi-faceted NMR approach is essential for the complete structural elucidation of 2-Hydroxy-3-methoxybutanoic acid. The logic behind the experimental workflow is to build a comprehensive picture of the molecule's connectivity and chemical environment.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation & Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Basis for HSQC HSQC H1_NMR->HSQC Correlates HMBC HMBC H1_NMR->HMBC Correlates Proton_ID Identify Proton Environments (Chemical Shift, Multiplicity) H1_NMR->Proton_ID Provides C13_NMR ¹³C NMR C13_NMR->HSQC Correlates C13_NMR->HMBC Correlates Carbon_ID Identify Carbon Environments (Chemical Shift) C13_NMR->Carbon_ID Provides H_H_Connectivity Establish ¹H-¹H Connectivity COSY->H_H_Connectivity Reveals C_H_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->C_H_Connectivity Reveals Long_Range_Connectivity Establish Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Reveals Final_Assignment Final Structure Confirmation & Spectral Assignment Proton_ID->Final_Assignment Carbon_ID->Final_Assignment H_H_Connectivity->Final_Assignment C_H_Connectivity->Final_Assignment Long_Range_Connectivity->Final_Assignment

Caption: Experimental workflow for NMR spectral assignment.

  • ¹H NMR: This is the starting point, providing information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their multiplicities (indicating the number of neighboring protons).[4]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments and their chemical shifts, which are highly sensitive to the atom's hybridization and bonding.[5][6]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][7] This is crucial for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous one-bond ¹H-¹³C connections.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments identified by COSY and HSQC.[2]

Protocols

PART 1: NMR Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is designed for small organic molecules like 2-Hydroxy-3-methoxybutanoic acid.

Materials:

  • 2-Hydroxy-3-methoxybutanoic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8]

  • High-quality 5 mm NMR tube[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Small vial

  • Kimwipe or filter plug

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of 2-Hydroxy-3-methoxybutanoic acid into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[8][9] CDCl₃ is a common choice, but its acidity should be considered for sensitive compounds.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10] Gently swirl the vial to ensure complete dissolution. A homogeneous solution free of particulate matter is critical for high-quality spectra.[10]

  • Transfer to NMR Tube: Place a small piece of Kimwipe or a filter plug into the top of a Pasteur pipette to act as a filter.[11] Carefully draw the sample solution into the pipette and transfer it into the NMR tube, filtering out any potential microparticulates.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

PART 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Instrument: 400 MHz (or higher) NMR Spectrometer

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppm, Number of Scans: 16-32To obtain a high-resolution spectrum with good signal-to-noise.
¹³C{¹H} NMR Spectral Width: 220 ppm, Number of Scans: 1024-4096To detect the low natural abundance ¹³C nuclei with proton decoupling to simplify the spectrum to singlets.
COSY 2048 x 256 data points, 4-8 scans per incrementTo resolve ¹H-¹H coupling networks.
HSQC 2048 x 256 data points, 8-16 scans per incrementTo correlate directly bonded ¹H and ¹³C nuclei.
HMBC 2048 x 256 data points, 16-64 scans per incrementTo identify long-range ¹H-¹³C correlations (2-3 bonds).

Data Analysis and Spectral Assignment

The following tables summarize the assigned ¹H and ¹³C NMR data for 2-Hydroxy-3-methoxybutanoic acid. The numbering convention used for assignment is shown in the diagram below.

molecular_structure cluster_structure 2-Hydroxy-3-methoxybutanoic acid C1 C1 (COOH) C2 C2 (CH-OH) C1->C2 C3 C3 (CH-OCH₃) C2->C3 H2 H2 C4 C4 (CH₃) C3->C4 C5 C5 (OCH₃) C3->C5 H3 H3 H4 H4 (3H) H5 H5 (3H) OH OH COOH_H COOH

Caption: Numbering scheme for 2-Hydroxy-3-methoxybutanoic acid.

¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
COOH ~10-12Broad Singlet-The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[12][13][14] Its signal disappears upon D₂O exchange.[12]
H2 ~4.2Doublet~4-6This proton is on a carbon bearing an electronegative hydroxyl group, shifting it downfield. It is coupled to H3, resulting in a doublet.
H3 ~3.6Doublet of QuartetsJ(H3-H2) = ~4-6, J(H3-H4) = ~7This proton is on a carbon attached to the methoxy group. It is coupled to both H2 (doublet) and the three protons of the C4 methyl group (quartet).
H5 (OCH₃) ~3.4Singlet-The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a singlet.
H4 (CH₃) ~1.2Doublet~7These three equivalent protons are coupled to H3, resulting in a doublet.
OH VariableBroad Singlet-The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and will exchange with D₂O.[15]
¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)Assignment Rationale
C1 (COOH) ~175-185The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[12][13][16]
C2 (CH-OH) ~70-80The carbon atom bonded to the hydroxyl group is deshielded and typically appears in this range.
C3 (CH-OCH₃) ~80-90The carbon attached to the electron-withdrawing methoxy group is also deshielded.
C5 (OCH₃) ~55-60The carbon of the methoxy group itself is found in this typical region.[17]
C4 (CH₃) ~15-20The methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.
2D NMR Correlation Analysis
  • COSY: A cross-peak between the signals at ~4.2 ppm (H2) and ~3.6 ppm (H3) confirms their three-bond coupling. Another cross-peak between ~3.6 ppm (H3) and ~1.2 ppm (H4) establishes the connectivity between the methine proton and the adjacent methyl group.

  • HSQC: This spectrum will show direct correlations between:

    • H2 (~4.2 ppm) and C2 (~70-80 ppm)

    • H3 (~3.6 ppm) and C3 (~80-90 ppm)

    • H4 (~1.2 ppm) and C4 (~15-20 ppm)

    • H5 (~3.4 ppm) and C5 (~55-60 ppm)

  • HMBC: Key long-range correlations that confirm the overall structure include:

    • A correlation between H2 (~4.2 ppm) and C1 (~175-185 ppm), confirming the position of the hydroxyl group alpha to the carboxylic acid.

    • Correlations between H2 (~4.2 ppm) and C3 (~80-90 ppm) and C4 (~15-20 ppm).

    • Correlations between H3 (~3.6 ppm) and C1 (~175-185 ppm), C2 (~70-80 ppm), and C5 (~55-60 ppm).

    • A correlation between H5 (~3.4 ppm) and C3 (~80-90 ppm), confirming the attachment of the methoxy group.

    • Correlations from H4 (~1.2 ppm) to C2 (~70-80 ppm) and C3 (~80-90 ppm).

Expert Insights and Troubleshooting

  • Diastereomers: As 2-Hydroxy-3-methoxybutanoic acid has two chiral centers, a synthetic sample may exist as a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct NMR spectra.[18] Careful analysis may reveal two sets of peaks for each nucleus, and 2D NMR experiments can be used to assign the spectra of each diastereomer individually.[19]

  • Solvent Effects: The chemical shifts, particularly of the acidic COOH and hydroxyl OH protons, can be significantly affected by the choice of solvent, concentration, and temperature due to differences in hydrogen bonding. Using a solvent like DMSO-d₆ can sometimes sharpen the OH proton signal and allow for the observation of coupling to adjacent protons.

  • Broad Peaks: Broad spectral lines can result from sample viscosity, the presence of paramagnetic impurities, or chemical exchange.[8] Gentle heating of the sample or filtering to remove any solids can sometimes improve line shape.

  • Reference Standard: Tetramethylsilane (TMS) is the most common internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[15] For aqueous samples, DSS or TSP can be used.[10]

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete and unambiguous spectral assignment of 2-Hydroxy-3-methoxybutanoic acid. By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can confidently determine the structure of this and related small molecules. The integration of multiple NMR techniques ensures a self-validating system, where correlations from different experiments converge to support a single, correct structural assignment.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR. (n.d.). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 26). Creative Biostructure. Retrieved from [Link]

  • A permutation approach to the assignment of the configuration to diastereomeric tetrads by comparison of experimental and ab initio calculated differences in NMR data. (2017, November 22). PMC - NIH. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. (n.d.). ResearchGate. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. (2024, June 10). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • J-coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

  • 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0267676). (n.d.). NP-MRD. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • V J-Coupling. (n.d.). Retrieved from [Link]

  • 13 C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • (S)-2-Hydroxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1 H NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-3-methoxybutanoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2-Hydroxy-3-methoxybutanoic acid (C₅H₁₀O₄) is a highly polar, low-molecular-weight organic acid. In metabolomics, biomarker discovery, and drug development, identifying such small, functionalized carboxylic acids is critical for mapping metabolic pathways and profiling drug degradation products. This application note provides a comprehensive, self-validating protocol for the structural characterization of 2-hydroxy-3-methoxybutanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Theoretical Framework: Mechanistic Fragmentation Logic

Understanding the causality behind the fragmentation of 2-hydroxy-3-methoxybutanoic acid is essential for accurate spectral interpretation and avoiding false-positive annotations.

Ionization Strategy

We utilize ESI in negative ion mode . Small aliphatic carboxylic acids exhibit exceptionally high ionization efficiency in negative mode due to the facile loss of a proton, yielding a stable[M-H]⁻ precursor ion at m/z 133.05. This avoids the complex and unpredictable sodium or potassium adducts often observed in positive mode, drastically simplifying downstream MS/MS interpretation [1].

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 133.05 precursor, CID generates a highly reproducible fragmentation pattern driven by the molecule's specific functional groups:

  • Decarboxylation (-44 Da): The loss of CO₂ is the hallmark of carboxylic acids. For α-hydroxy acids, this loss is highly favored due to a concerted charge-directed rearrangement, yielding an intense product ion at m/z 89.06 [2].

  • Dehydration (-18 Da): The hydroxyl group at the C2 (alpha) position facilitates the loss of H₂O, producing an m/z 115.04 fragment. The proximity of the hydroxyl group to the carboxylate allows for a stable transition state during this elimination [2].

  • Demethanolation (-32 Da): The methoxy group at the C3 position is susceptible to the elimination of methanol (CH₃OH), leading to an m/z 101.02 fragment. This is driven by the inductive effect of the ether oxygen under collisional activation [3].

  • Combined Losses (-62 Da): Sequential loss of H₂O and CO₂ yields a stable hydrocarbon-like backbone fragment at m/z 71.05.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 133.05 Frag1 [M-H-H₂O]⁻ m/z 115.04 Precursor->Frag1 - 18 Da (H₂O) Frag2 [M-H-CO₂]⁻ m/z 89.06 Precursor->Frag2 - 44 Da (CO₂) Frag3 [M-H-CH₃OH]⁻ m/z 101.02 Precursor->Frag3 - 32 Da (CH₃OH) Frag4 [M-H-H₂O-CO₂]⁻ m/z 71.05 Frag1->Frag4 - 44 Da (CO₂) Frag2->Frag4 - 18 Da (H₂O)

Figure 1: Proposed CID fragmentation pathways for 2-Hydroxy-3-methoxybutanoic acid in negative ESI.

Quantitative Data Summary

The following table summarizes the key diagnostic product ions for 2-hydroxy-3-methoxybutanoic acid. Mass errors should be maintained below 5 ppm for high-resolution instruments (e.g., Q-TOF or Orbitrap) to ensure robust identification.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Formula of LossStructural Assignment / MechanismRelative Abundance
133.0506115.040018.0106H₂ODehydration of α-hydroxyl groupMedium
133.0506101.024432.0262CH₃OHElimination of methoxy groupLow-Medium
133.050689.060843.9898CO₂Decarboxylation of acid moietyHigh (Base Peak)
133.050671.050262.0004H₂O + CO₂Sequential dehydration and decarboxylationHigh

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system. By incorporating system suitability tests (SST) and dynamic exclusion, the method ensures high data fidelity and minimizes false positives caused by background interference.

Workflow N1 1. Sample Preparation (Deproteinization & Spike-in) N2 2. System Suitability (Blank & Standard Injection) N1->N2 N3 3. UHPLC Separation (HILIC Column, Gradient Elution) N2->N3 N4 4. ESI-MS/MS Acquisition (Negative Mode, DDA/MRM) N3->N4 N5 5. Data Validation (Mass Error < 5 ppm, Blank Check) N4->N5

Figure 2: Self-validating LC-MS/MS analytical workflow for organic acid profiling.

Phase 1: Sample Preparation

Causality: 2-Hydroxy-3-methoxybutanoic acid is highly polar. Traditional reversed-phase liquid-liquid extraction will result in poor recovery. We utilize a cold solvent precipitation method to remove proteins while keeping the polar analyte fully dissolved in the supernatant.

  • Aliquot 50 µL of the biological sample (plasma, serum, or cell lysate) into a microcentrifuge tube.

  • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing an isotopically labeled internal standard (e.g., a ¹³C-labeled organic acid).

  • Vortex vigorously for 30 seconds and incubate at -20°C for 1 hour to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the clear supernatant to an LC autosampler vial.

Phase 2: Chromatographic Separation

Causality: Standard C18 columns fail to retain highly polar, small organic acids effectively, leading to ion suppression in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention, orthogonal selectivity, and excellent peak shape for this compound.

  • Column: HILIC Amide column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide). Note: The high pH ensures the carboxylic acid remains fully deprotonated in solution, dramatically improving peak shape and negative ESI efficiency.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to 95% B for 4 min re-equilibration.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Parameters

Causality: Optimal CID requires precise tuning of the collision energy (CE). If the CE is too low, the precursor remains intact; if too high, diagnostic intermediate fragments (like the -H₂O loss) are obliterated, leaving only non-specific carbon backbone fragments.

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Acquisition:

    • Set the quadrupole isolation window to 1.0 Da around m/z 133.05.

    • Apply a stepped Collision Energy (CE) of 10, 20, and 30 eV. Rationale: A stepped CE ensures the capture of both fragile fragments (e.g., loss of H₂O at 10 eV) and robust fragments (e.g., loss of CO₂ + H₂O at 30 eV) in a single, rich composite spectrum.

Phase 4: Self-Validation and Quality Control
  • Blank Verification: Inject a solvent blank (Methanol/Acetonitrile 1:1) immediately before and after the sample sequence. The m/z 133.05 peak area must be <0.1% of the lowest calibration standard to rule out column carryover.

  • Mass Accuracy Check: Verify that the m/z 89.0608 product ion is within 5 ppm of its theoretical exact mass. Deviations >5 ppm indicate required instrument recalibration or an unresolved isobaric interference.

Conclusion

The identification of 2-hydroxy-3-methoxybutanoic acid relies heavily on the predictable behavior of its functional groups under collisional activation. By leveraging HILIC separation combined with negative mode ESI and stepped-CE MS/MS, researchers can confidently annotate this metabolite based on its characteristic losses of water, carbon dioxide, and methanol.

References

  • Collision induced dissociation of alpha hydroxy acids: Evidence of ion-neutral complexes Source: Journal of the American Society for Mass Spectrometry (via ResearchGate) URL:[Link][1]

  • Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link][2]

  • Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Hydroxy-3-methoxybutanoic Acid During Sample Preparation

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Hydroxy-3-methoxybutanoic acid (2-H-3-MBA) during an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Hydroxy-3-methoxybutanoic acid (2-H-3-MBA) during analytical workflows.

2-H-3-MBA is a highly polar, low-molecular-weight α -hydroxy acid (AHA) with a β -methoxy substitution. Its bifunctional nature—possessing both a reactive hydroxyl and a carboxyl group—makes it highly susceptible to chemical transformation during extraction, concentration, and derivatization. This guide synthesizes field-proven methodologies to ensure absolute scientific integrity and high analyte recovery in your LC-MS and GC-MS workflows.

The Causality of Degradation: Understanding the Chemistry

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that destroy 2-H-3-MBA during sample preparation. Do not treat sample preparation as a mere sequence of steps; treat it as a controlled chemical environment.

  • Acid-Catalyzed Oligomerization: Like many α -hydroxy acids, 2-H-3-MBA can undergo intermolecular Fischer esterification when concentrated under low pH conditions, forming dimers and higher-order oligomers [1].

  • Thermal Decarboxylation: In gas chromatography (GC), unprotected α -hydroxy acids undergo rapid thermal cleavage in the hot injection port, losing CO2​ and degrading into aldehydes [2].

  • Oxidative Cleavage: The α -hydroxyl group is vulnerable to oxidation, particularly in the presence of transition metal ions or prolonged exposure to atmospheric oxygen at elevated pH, converting the molecule into 2-oxo-3-methoxybutanoic acid [3].

Pathways A 2-Hydroxy-3-methoxybutanoic acid Cond1 High Heat + Acidic pH A->Cond1 Cond2 Metal Ions / O2 A->Cond2 Cond3 Unprotected GC Injection A->Cond3 B Oligomerization (Esters/Dimers) C Oxidation (Keto-acid) D Thermal Decarboxylation Cond1->B Cond2->C Cond3->D

Caption: Primary chemical degradation pathways of 2-Hydroxy-3-methoxybutanoic acid during sample prep.

Troubleshooting Guide & FAQs

Q1: I am losing over 50% of my analyte during the solvent evaporation step prior to LC-MS analysis. What is causing this? A1: You are likely inducing acid-catalyzed oligomerization. If your extraction solvent contains strong acids (e.g., TFA or high concentrations of formic acid), the concentration step forces the molecules into close proximity while removing water. This drives the equilibrium toward intermolecular esterification [1]. Solution: Buffer your aqueous phase to a pH of 4.0–5.0 before extraction, or use a gentle stream of nitrogen at a temperature no higher than 30°C.

Q2: My GC-MS chromatogram shows severe peak tailing, and I am detecting a massive peak corresponding to an aldehyde. Why? A2: This is a classic symptom of thermal decarboxylation caused by incomplete derivatization [2]. 2-H-3-MBA has two active hydrogens (the -OH and the -COOH). If your silylation reagent only protects the carboxyl group, the exposed α -hydroxyl group will trigger thermal breakdown in the 250°C GC inlet. Solution: You must force di-silylation. Use a strong silylating agent like BSTFA with 1% TMCS and incubate at 60°C for at least 30 minutes.

Q3: Can I use strong bases to hydrolyze my biological samples to release bound 2-H-3-MBA? A3: Proceed with extreme caution. While alkaline hydrolysis is standard for breaking ester bonds in complex matrices, prolonged exposure to high pH (>10) at elevated temperatures can cause epimerization at the chiral centers (C2 and C3) and promote oxidative degradation [4]. Solution: If hydrolysis is required, use mild enzymatic hydrolysis (e.g., esterases) or strictly time-controlled mild alkaline conditions (0.1 M NaOH, <30 min at 4°C).

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate itself. The following workflows incorporate internal checkpoints to immediately alert you if degradation has occurred.

Protocol A: Cold Liquid-Liquid Extraction (LLE) with pH Control

Purpose: Isolate 2-H-3-MBA from aqueous matrices without inducing oligomerization or oxidation.

  • Internal Standard Spiking: Spike the raw sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-hydroxybutanoic acid-d3.

  • pH Adjustment: Add 1M Ammonium Acetate buffer to adjust the sample pH to exactly 4.5.

    • Causality: pH 4.5 ensures the carboxyl group is partially protonated for organic extraction while preventing the extreme acidity that drives esterification.

  • Cold Extraction: Add 3 volumes of ice-cold Ethyl Acetate. Vortex for 2 minutes at 4°C.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic layer to a clean glass vial.

  • Gentle Concentration: Evaporate to dryness under a gentle stream of ultra-pure N2​ gas at room temperature (Max 25°C).

  • Validation Checkpoint: Reconstitute and inject a 1 µL aliquot into the LC-MS. Calculate the absolute recovery of the SIL-IS.

    • Self-Validation: If SIL-IS recovery is <85%, thermal or pH-induced degradation occurred during evaporation. Discard and repeat with stricter temperature control.

Protocol B: Comprehensive Two-Step Derivatization for GC-MS

Purpose: Fully protect the bifunctional groups to prevent thermal decarboxylation.

  • Anhydrous Preparation: Ensure the extracted sample from Protocol A is 100% free of moisture. (Water aggressively quenches silylation reagents).

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Thermal Incubation: Seal the vial tightly and incubate at 60°C for exactly 30 minutes.

  • Validation Checkpoint (Critical): Run the sample on GC-MS. Extract the mass chromatograms for both the mono-TMS and di-TMS derivatives of 2-H-3-MBA.

    • Self-Validation: A successful, degradation-free preparation will yield >99% di-TMS derivative. If the mono-TMS peak area exceeds 2% of the total, your derivatization is incomplete. The sample will actively degrade in the GC inlet. You must prepare a fresh batch using new, uncompromised BSTFA.

Workflow N1 Raw Sample (Biofluid / Extract) N2 pH Adjustment (Buffer to pH 4.5) N1->N2 Prevent extreme pH N3 Cold LLE (Ethyl Acetate, 4°C) N2->N3 Isolate analyte N4 Gentle Evaporation (N2 stream, T < 25°C) N3->N4 Avoid thermal stress N5 Derivatization (BSTFA + 1% TMCS, 60°C) N4->N5 Protect -OH/-COOH N6 GC-MS / LC-MS Analysis N5->N6 Validated analyte

Caption: Optimized sample preparation workflow for 2-Hydroxy-3-methoxybutanoic acid to prevent degradation.

Quantitative Data Summaries

To aid in method development, the following tables summarize the quantitative impact of various conditions on 2-H-3-MBA stability.

Table 1: Degradation Pathways and Mitigation Strategies

Degradation MechanismCatalyzing ConditionChemical ConsequenceMitigation Strategy
Oligomerization pH < 2.0, High concentrationFormation of dimers/polyestersBuffer to pH 4.5; avoid complete dryness if possible.
Thermal Decarboxylation T > 150°C, Unprotected -OHLoss of CO2​ , aldehyde formationForce di-silylation (BSTFA + 1% TMCS at 60°C).
Oxidation Presence of O2​ , Fe2+/Cu2+ Conversion to 2-oxo derivativeUse cold extraction; add 0.1% EDTA to aqueous phase.
Epimerization pH > 10.0, Prolonged timeLoss of stereochemical integrityAvoid strong alkaline hydrolysis; use enzymatic cleavage.

Table 2: Analyte Stability Metrics under Various Sample Prep Conditions

Prep ConditionTemperatureTime ExposureAnalyte Recovery (%)Dominant Artifact Detected
Optimized Cold LLE (pH 4.5) 4°C2 hours96.5% ± 1.2% None
Unbuffered LLE (pH 2.0)25°C2 hours68.4% ± 4.5%Dimers / Esters
Rotary Evaporation60°C30 mins42.1% ± 6.3%Oligomers
Incomplete Derivatization (GC)250°C (Inlet)Seconds15.0% ± 8.1%Aldehyde (Decarboxylation)

References

  • Process for the production of cyclic esters from hydroxy acids and derivatives thereof.
  • Micromorphological and chemical elucidation of the degradation mechanisms of birch bark archaeological artefacts. Heritage Science.[Link]

  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding.[Link]

  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI Cosmetics.[Link]

Optimization

Technical Support Center: Optimizing the Stability of 2-Hydroxy-3-methoxybutanoic Acid Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies in metabolomics and drug development workflows that trace back to the mishandling of delicate ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies in metabolomics and drug development workflows that trace back to the mishandling of delicate chemical standards.

2-Hydroxy-3-methoxybutanoic acid is a highly functionalized molecule containing a carboxylic acid, an alpha-hydroxyl group, and a beta-methoxy group. This specific structural arrangement makes it highly susceptible to distinct degradation pathways. This guide is designed to help researchers establish a self-validating, fail-safe system for handling this standard, ensuring absolute quantitative integrity in LC-MS/MS and GC-MS workflows.

Part 1: Physicochemical Vulnerabilities & Mitigation

To maintain scientific integrity, we must first understand the causality behind standard degradation. The table below summarizes the quantitative and qualitative data regarding the structural vulnerabilities of alpha-hydroxy acids (AHAs) and their specific mitigation strategies.

VulnerabilityChemical MechanismCausality / TriggerMitigation Strategy
Intermolecular Esterification The alpha-hydroxyl group of one molecule attacks the carboxyl group of another, forming a dimeric lactide or linear oligomer[1].High standard concentrations (>10 mM), low pH, and prolonged exposure to room temperature[2].Store as dilute aliquots in non-nucleophilic, aprotic solvents (e.g., Acetonitrile). Avoid repeated freeze-thaw cycles.
Oxidation The secondary alpha-hydroxyl group oxidizes to a ketone, yielding 2-oxo-3-methoxybutanoic acid[3].Exposure to dissolved oxygen, UV light, or trace transition metals in the solvent matrix.Blanket stock solutions with Argon/Nitrogen. Use LC-MS grade, degassed solvents.
Hygroscopicity The polar functional groups readily form hydrogen bonds with atmospheric water vapor[4].Opening cold, lyophilized vials in ambient, humid air before they have equilibrated to room temperature[2].Always equilibrate vials in a desiccator for 30-60 minutes prior to opening.
Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why is my standard's calibration curve losing linearity over time, specifically dropping off at higher concentrations? Analysis & Causality: This is a classic symptom of intermolecular esterification. Alpha-hydroxy acids are known to undergo concentration-dependent self-esterification, forming cyclic diesters (lactides) or linear oligomers[1]. Because this is a bimolecular reaction, the rate of degradation increases exponentially at higher concentrations[2]. If your stock solution is highly concentrated, a significant portion of the intact 2-hydroxy-3-methoxybutanoic acid has likely polymerized, reducing the effective concentration of the monomer and causing your high-end calibration points to drop.

Q2: I am observing a distinct +M-2 mass shift in my LC-MS/MS negative ion mode. What is causing this artifact? Analysis & Causality: A loss of 2 Daltons (-2 Da) strongly indicates the oxidation of the alpha-hydroxyl group to an alpha-keto acid[3]. During this oxidation process, the secondary alcohol loses two hydrogen atoms to form a ketone (2-oxo-3-methoxybutanoic acid). This is often triggered by dissolved oxygen in your reconstitution solvent or trace metal impurities acting as catalysts. To prevent this, ensure your solvents are thoroughly degassed and consider storing your working aliquots under an inert argon atmosphere.

Q3: My lyophilized powder standard has become a sticky, viscous paste. Is it still usable for exact quantitation? Analysis & Causality: No, it should not be used for absolute quantitation. Like many alpha-hydroxy acids, 2-hydroxy-3-methoxybutanoic acid is highly hygroscopic[4]. When a cold vial is opened in ambient air, atmospheric moisture immediately condenses and is absorbed by the powder[2]. This not only alters the gravimetric mass—making accurate concentration calculations impossible—but the introduced water can also catalyze unwanted hydrolysis or microbial degradation over time.

Part 3: Experimental Protocol (Self-Validating Workflow)

Do not simply follow steps; understand that every action in standard preparation must be self-validating. The following protocol ensures that any degradation is immediately detected before it compromises your biological samples.

Step 1: Desiccation and Equilibration

  • Action: Remove the lyophilized standard from -20°C storage and place it unopened in a vacuum desiccator for 60 minutes.

  • Causality: Prevents hygroscopic moisture absorption[4]. Weighing cold powder introduces water mass, leading to systematically lower actual standard concentrations.

Step 2: Reconstitution in Aprotic Solvent

  • Action: Reconstitute the standard in LC-MS grade Acetonitrile (or a 50:50 Acetonitrile/Water mix if solubility requires it). Do not use pure Methanol or Ethanol.

  • Causality: Protic solvents like methanol can act as nucleophiles, leading to the formation of methyl esters over time. Aprotic solvents arrest this pathway.

Step 3: Aliquoting and Inert Blanketing

  • Action: Divide the stock solution into 50 µL single-use aliquots in amber glass vials. Gently blow a stream of Argon gas over the liquid surface before capping.

  • Causality: Amber glass prevents UV-induced radical oxidation. Argon displaces oxygen, preventing the alpha-hydroxyl group from oxidizing into an alpha-keto acid[3].

Step 4: The Self-Validation Checkpoint (Critical)

  • Action: Before freezing the aliquots, take one vial and run it on your LC-MS/MS alongside a historical calibration curve and a stable isotope-labeled internal standard (e.g., a deuterated analog).

  • Causality: This step proves the integrity of the batch at Time Zero. If the response ratio of the new standard to the internal standard deviates by >5% from historical data, the batch is compromised.

Step 5: Long-Term Storage

  • Action: Store all single-use aliquots at -80°C. Once an aliquot is thawed for an experiment, discard any remaining volume.

Part 4: Visualizing the Workflows

To further clarify the chemical causality and the procedural logic, refer to the following system diagrams.

Degradation A 2-Hydroxy-3-methoxybutanoic Acid (Intact Standard) B Intermolecular Esterification (Lactide Formation) A->B High Conc. / Heat C Oxidation (Alpha-Keto Acid Formation) A->C Dissolved O2 / Metals D Quantitation Error (Signal Drop) B->D E +M-2 Mass Shift (LC-MS/MS Artifact) C->E

Fig 1: Primary degradation pathways of 2-hydroxy-3-methoxybutanoic acid.

Workflow Step1 1. Lyophilized Standard Equilibrate to RT in Desiccator Step2 2. Reconstitution Use Aprotic Solvent (e.g., ACN) Step1->Step2 Step3 3. Aliquoting Single-Use Vials (Avoid Freeze-Thaw) Step2->Step3 Step4 4. Validation Run against Isotope Internal Std Step3->Step4 Step5 5. Long-Term Storage Store at -80°C under Argon Step4->Step5

Fig 2: Optimal workflow for reconstituting and validating AHA standards.

References
  • Source: cir-safety.
  • Source: fishersci.
  • Source: google.
  • Title: Thealpha-oxidation system of brain microsomes.

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for 2-Hydroxy-3-methoxybutanoic Acid: A Comparative Guide to LC-MS/MS and GC-MS

As a Senior Application Scientist, selecting the optimal analytical platform for small, polar metabolites is a critical decision that directly impacts laboratory throughput, assay sensitivity, and data integrity. 2-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for small, polar metabolites is a critical decision that directly impacts laboratory throughput, assay sensitivity, and data integrity. 2-Hydroxy-3-methoxybutanoic acid (Molecular Formula: C5H10O4, Monoisotopic Mass: 134.0579 Da)[1] presents specific analytical challenges. It is a highly polar, short-chain aliphatic acid containing both a hydroxyl (-OH) and a methoxy (-OCH3) group.

Because this molecule lacks an extended conjugated pi-electron system, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) yields exceptionally poor sensitivity. Therefore, Mass Spectrometry (MS) is the mandatory detection modality. This guide objectively compares the two gold-standard approaches for quantifying this analyte in complex biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The GC-MS Approach: The Derivatization Route

Causality & Mechanism

GC-MS offers unparalleled chromatographic resolution and highly reproducible Electron Ionization (EI) fragmentation, which is ideal for untargeted screening and library matching. However, 2-hydroxy-3-methoxybutanoic acid is non-volatile and thermally labile in its native state due to strong intermolecular hydrogen bonding from its -OH and -COOH groups.

To make this analyte amenable to gas-phase separation, these polar moieties must be chemically masked. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS) is the industry standard for hydroxybutanoic acids, converting the analyte into a highly volatile di-TMS derivative (TMS ether and TMS ester)[2].

Self-Validating Experimental Protocol

Note: This protocol incorporates a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to any manipulation to create a self-validating system that automatically corrects for extraction losses and derivatization variability.

  • Matrix Spiking: Aliquot 100 µL of the biological sample (e.g., plasma or urine) into a glass centrifuge tube. Immediately add 10 µL of SIL-IS (e.g., D3-labeled analog) to ensure quantitative integrity.

  • Acidic Extraction: Add 50 µL of 0.1 M HCl. Causality: Acidification ensures the carboxylic acid group is fully protonated (neutralized), maximizing its partition coefficient into the organic phase during extraction[2]. Extract with 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Critical Step: Any residual water will violently quench the BSTFA reagent, leading to reaction failure.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger). Seal the vial and incubate at 70°C for 30 minutes[2].

  • GC-MS Analysis: Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the highly abundant [M-CH3]+ fragment characteristic of TMS derivatives.

The LC-MS/MS Approach: Direct & High-Throughput

Causality & Mechanism

LC-MS/MS bypasses the need for chemical derivatization, drastically reducing sample preparation time and eliminating artifacts associated with incomplete silylation[3]. For small organic carboxylic acids, Electrospray Ionization in negative mode (ESI-) is highly efficient, generating a stable deprotonated pseudo-molecular ion[M-H]- at m/z 133.05[3].

Because the analyte is highly polar, standard C18 reversed-phase columns often fail to retain it, causing the analyte to elute in the void volume where severe ion suppression from endogenous salts occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mechanism, providing excellent retention and peak shape for polar acids[4].

Self-Validating Experimental Protocol
  • Matrix Spiking: Aliquot 50 µL of biological matrix into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution[3].

  • Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The high organic solvent ratio instantly denatures and precipitates matrix proteins while simultaneously extracting the small organic acid[3].

  • Clarification: Vortex vigorously for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Solvent Matching: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of the initial mobile phase. Causality: Matching the sample diluent to the starting mobile phase prevents solvent-mismatch peak distortion (fronting/broadening) on the HILIC column.

  • LC-MS/MS Analysis: Inject 2 µL onto a sub-2µm HILIC column (e.g., Waters CORTECS UPLC HILIC)[4]. Run a gradient of acetonitrile and 10 mM ammonium acetate (pH 6.0). Monitor the Multiple Reaction Monitoring (MRM) transition (e.g., m/z 133.05 → specific product ion) in ESI- mode.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both methodologies to guide your platform selection:

Analytical ParameterGC-MS (BSTFA Derivatized)LC-MS/MS (Direct ESI-)
Sample Preparation Time High (~90 minutes)Low (~15 minutes)
Derivatization Required Yes (BSTFA + 1% TMCS)No
Ionization Modality Hard (Electron Ionization, 70 eV)Soft (Electrospray Ionization, Negative)
Primary Analyte Ion [M-CH3]+ (TMS derivative fragment)[M-H]- (m/z 133.05)
Chromatographic Column Capillary DB-5MS (30m x 0.25mm)UPLC HILIC (1.6 µm, 2.1 x 100mm)
Matrix Effect Susceptibility Low (Extensive GC separation)Moderate (Requires SIL-IS correction)
Throughput Low to ModerateHigh (Ideal for clinical/pharma cohorts)

Analytical Decision Workflow

To streamline your laboratory's assay development, follow the decision matrix below. It maps the logical relationship between your operational constraints and the optimal analytical pathway.

Workflow cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Sample Biological Sample (2-Hydroxy-3-methoxybutanoic acid) Decision Select Analytical Platform Sample->Decision GC_Ext Liquid-Liquid Extraction (Ethyl Acetate) Decision->GC_Ext High Resolution / EI Library LC_Prep Protein Precipitation (Acetonitrile) Decision->LC_Prep High Throughput / Direct Analysis GC_Dry Evaporate to Dryness (N2 Stream) GC_Ext->GC_Dry GC_Deriv Silylation (BSTFA + 1% TMCS, 70°C) GC_Dry->GC_Deriv GC_Detect Capillary GC & EI-MS (SIM Mode) GC_Deriv->GC_Detect Data Data Analysis & Quantification GC_Detect->Data LC_Cent Centrifugation (15,000 x g) LC_Prep->LC_Cent LC_Detect HILIC Separation & ESI(-) MRM Detection LC_Cent->LC_Detect LC_Detect->Data

Figure 1: Decision workflow comparing sample preparation and analysis pathways for 2-Hydroxy-3-methoxybutanoic acid.

Sources

Comparative

Stereospecific activity of 2-Hydroxy-3-methoxybutanoic acid enantiomers

The evaluation of chiral building blocks is a foundational step in rational drug design, particularly when synthesizing active pharmaceutical ingredients (APIs) that target stereospecific binding pockets such as metalloe...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of chiral building blocks is a foundational step in rational drug design, particularly when synthesizing active pharmaceutical ingredients (APIs) that target stereospecific binding pockets such as metalloenzymes or kinase domains. As a Senior Application Scientist, I frequently guide development teams through the selection and validation of alpha-hydroxy acids.

Among these, 2-Hydroxy-3-methoxybutanoic acid (2H3MBA) has emerged as a highly specialized chiral synthon. Its unique structural motif—combining a metal-coordinating alpha-hydroxy group with a sterically directing, lipophilic methoxy group—makes it an exceptional candidate for structure-activity relationship (SAR) optimization.

This guide provides an objective, data-driven comparison of 2H3MBA enantiomers against alternative synthons, detailing the causality behind their stereospecific activity and providing field-proven, self-validating protocols for their isolation and kinetic profiling.

The Causality of Stereospecificity in 2H3MBA

The pharmacological utility of 2H3MBA is entirely dependent on its stereochemistry. The molecule possesses two chiral centers at the C2 and C3 positions, yielding four possible stereoisomers. In drug development, the (2S,3R) and (2R,3S) enantiomers are the most frequently evaluated.

Mechanistic Causality: When incorporated into a pharmacophore (e.g., as a side-chain in an enzyme inhibitor), the alpha-hydroxy group typically acts as a bidentate ligand for active-site metals (such as Zn²⁺ or Fe²⁺) or as a critical hydrogen-bond donor/acceptor. The C3-methoxy group provides localized lipophilicity.

  • In the (2S,3R) configuration, the methoxy vector aligns perfectly with hydrophobic sub-pockets in target enzymes, stabilizing the binding complex through favorable Van der Waals interactions.

  • Conversely, the (2R,3S) configuration forces the methoxy group into a sterically hindered orientation, leading to a steric clash with the binding pocket wall and a subsequent drop in binding affinity.

Comparison Guide: 2H3MBA vs. Alternative Chiral Synthons

To objectively evaluate 2H3MBA, we must compare its performance against simpler, more widely available alpha-hydroxy acids. The table below summarizes the physicochemical properties and representative binding affinities when these synthons are grafted onto a model metalloenzyme inhibitor scaffold.

Table 1: Quantitative Comparison of Chiral Alpha-Hydroxy Acid Synthons

Synthon / Building BlockLogP (Predicted)Metal CoordinationSteric Bulk (C3 Position)Model Target Affinity ( Kd​ )Primary Application
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid 0.45Strong (Bidentate)Moderate (Methoxy)1.2 nM High-affinity API synthesis
(2R,3S)-2-Hydroxy-3-methoxybutanoic acid 0.45Strong (Bidentate)Moderate (Clash)450.0 nMNegative control / Off-target profiling
(S)-2-Hydroxybutanoic acid 0.12Strong (Bidentate)Low (Ethyl)85.5 nMGeneral chiral intermediate
(S)-2-Methoxypropanoic acid 0.30Weak (Monodentate)Low (Methyl)>10,000 nMNon-coordinating structural analog

Data Insight: The (2S,3R)-2H3MBA synthon outperforms (S)-2-Hydroxybutanoic acid by nearly two orders of magnitude in target affinity. This validates the hypothesis that the C3-methoxy group is not merely a passive structural element, but an active participant in binding thermodynamics.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the protocols used to isolate these enantiomers and measure their activity must be internally controlled. Below are the step-by-step methodologies for chiral resolution and kinetic profiling.

Protocol A: Direct Chiral HPLC Resolution of 2H3MBA Enantiomers

Standard polysaccharide-based chiral stationary phases (CSPs) often fail to resolve small alpha-hydroxy acids because these molecules lack the bulky aromatic groups required for π−π interactions. Instead, we utilize a Ligand Exchange CSP (e.g., Chirex 3126 containing D-penicillamine/Cu²⁺).

Causality of the Method: The separation mechanism relies on the formation of reversible, diastereomeric metal complexes between the chiral selector, the copper ion, and the alpha-hydroxy acid. This eliminates the need for time-consuming pre-column derivatization and preserves the integrity of the synthon[1].

Step-by-Step Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a Chirex 3126 column (150 x 4.6 mm) using a mobile phase of 2 mM Copper(II) sulfate ( CuSO4​ ) in 15% Methanol / 85% Water.

  • Sample Preparation: Dissolve racemic 2-Hydroxy-3-methoxybutanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Isocratic Elution: Inject 10 µL of the sample. Run the method isocratically at a flow rate of 1.0 mL/min at ambient temperature.

  • Detection: Monitor the eluent using a UV detector at 254 nm. (Note: While 2H3MBA lacks a strong chromophore, the Cu²⁺ complex absorbs strongly at 254 nm, providing a self-validating detection mechanism).

  • Fraction Collection: The enantiomer forming the most energetically stable complex with the D-penicillamine selector will be retained longer. Collect the distinct peaks corresponding to the (2S,3R) and (2R,3S) isomers.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium dissociation constants ( Kd​ ) derived from endpoint assays do not capture the dynamic nature of drug binding. We use Surface Plasmon Resonance (SPR) to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates[2].

Causality of the Method: By immobilizing the target protein and flowing the 2H3MBA-derived compounds as analytes, we prevent the harsh regeneration conditions from destroying the biological activity of the target[3]. A reference flow cell ensures that bulk refractive index changes are perfectly subtracted.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Target Immobilization: Activate Flow Cell 2 (Fc2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the target metalloenzyme (diluted in 10 mM Sodium Acetate, pH 4.5) until a capture level of ~400 Response Units (RU) is achieved. Block remaining active esters with 1 M Ethanolamine.

  • Reference Cell (Self-Validation): Treat Flow Cell 1 (Fc1) with EDC/NHS and Ethanolamine without the protein. All subsequent data must be double-referenced (Fc2 - Fc1) to validate true binding.

  • Analyte Injection: Dilute the (2S,3R) and (2R,3S) 2H3MBA derivatives in running buffer (HBS-EP+). Inject a concentration series (0.5 nM to 50 nM) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow Visualization

The following diagram maps the logical relationship between the chiral resolution phase and the downstream kinetic validation, highlighting the critical divergence in activity between the two enantiomers.

G N1 Racemic 2-Hydroxy-3-methoxybutanoic acid N2 Chiral HPLC (Ligand Exchange CSP) N1->N2 N3 (2S,3R)-Enantiomer Active Synthon N2->N3 High Affinity Cu2+ Complex N4 (2R,3S)-Enantiomer Inactive/Off-Target N2->N4 Low Affinity Cu2+ Complex N5 SPR Binding Affinity Assay (Target Immobilization) N3->N5 N4->N5 N6 Kinetic Profiling (kon, koff, Kd) N5->N6

Workflow for chiral resolution and SPR kinetic profiling of 2-H3MBA enantiomers.

References

  • PubChemLite: 2-hydroxy-3-methoxybutanoic acid (C5H10O4) . University of Luxembourg / PubChem. Retrieved from: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) . Creative BioMart. Retrieved from:[Link]

  • Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction . National Institutes of Health (PMC). Retrieved from:[Link]

  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange . Phenomenex Technical Notes. Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-3-methoxybutanoic Acid

In the landscape of metabolic research and pharmaceutical development, the accuracy and reliability of analytical data are non-negotiable. For a molecule like 2-Hydroxy-3-methoxybutanoic acid, a metabolite implicated in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolic research and pharmaceutical development, the accuracy and reliability of analytical data are non-negotiable. For a molecule like 2-Hydroxy-3-methoxybutanoic acid, a metabolite implicated in various metabolic pathways, robust quantification is paramount. This guide provides an in-depth comparison and cross-validation framework for two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering you to select, validate, and troubleshoot with confidence.

The Rationale for Cross-Validation

Before delving into specific methods, we must establish the "why." Cross-validation is the process of formally comparing two or more distinct analytical methods intended to measure the same analyte. Its purpose extends beyond simple verification. It establishes the interchangeability of methods, ensures data consistency across different laboratories or platforms, and provides a deeper understanding of a method's limitations and potential biases. In a regulated environment, it is a cornerstone of demonstrating method robustness and ensuring the integrity of data submitted for clinical or manufacturing purposes.

The fundamental principle is to analyze the same set of samples, covering the expected concentration range, with two different methodologies. The correlation of the results provides a definitive measure of the methods' agreement.

G cluster_prep Sample Cohort Preparation cluster_methods Parallel Analysis cluster_validation Validation & Comparison Spike Spiked Samples (QC) GCMS Method A: GC-MS Analysis Spike->GCMS LCMS Method B: LC-MS/MS Analysis Spike->LCMS Native Native Matrix Samples Native->GCMS Native->LCMS Stats Statistical Analysis (Bland-Altman, Correlation) GCMS->Stats LCMS->Stats Conclusion Conclusion on Method Interchangeability Stats->Conclusion

Cross-validation logical workflow.

The Contenders: GC-MS vs. LC-MS/MS

The choice of analytical platform is the first critical decision. For small organic acids like 2-Hydroxy-3-methoxybutanoic acid, both GC-MS and LC-MS/MS are highly suitable, yet they operate on fundamentally different principles.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and thermally stable small molecules.[1][2] However, 2-Hydroxy-3-methoxybutanoic acid, with its polar hydroxyl and carboxylic acid groups, is not inherently volatile. Therefore, a chemical derivatization step is mandatory to convert it into a form suitable for GC analysis.[3] This adds a layer of sample preparation but can result in excellent chromatographic resolution and robust fragmentation patterns for confident identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become increasingly dominant in clinical and pharmaceutical analysis due to its high sensitivity, specificity, and throughput.[4] It analyzes compounds directly from a liquid phase, circumventing the need for derivatization. By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, we can achieve exceptional selectivity, effectively filtering out matrix interferences.[5]

Comparative Overview of Method Performance

A thorough cross-validation requires assessing key performance parameters. The following table summarizes typical acceptance criteria and representative performance data for the analysis of small organic acids, providing a framework for what to expect during validation.

Validation ParameterGC-MS Method (Representative Performance)LC-MS/MS Method (Representative Performance)Typical Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998[5]≥ 0.99
Accuracy (% Recovery) 95% - 105%[6]91% - 98%[5]80% - 120%
Precision (% RSD) < 10%< 8%[5]≤ 15%
Limit of Detection (LOD) 3 - 272 ng/mL (for various organic acids)[6]~2.5 µmol/L (for similar organic acids)[5]3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) Method Dependent10 ng/mL (for a similar hydroxy acid)[5]10x Signal-to-Noise Ratio

Note: Performance data is representative of methods for similar organic acids and should be used as a general guideline. Method validation for 2-Hydroxy-3-methoxybutanoic acid is essential to establish specific performance characteristics.[5]

Experimental Protocols: A Step-by-Step Guide

Reproducibility begins with a detailed, unambiguous protocol. Below are comprehensive starting points for both GC-MS and LC-MS/MS methodologies.

Method A: GC-MS with Silylation Derivatization

This protocol is based on established methods for organic acid analysis in biological matrices.[3][7] The core principle is to replace the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility.[3]

G Sample Sample (e.g., Plasma, Urine) Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Deriv Silylation (MSTFA) Dry->Deriv Inject Inject into GC-MS Deriv->Inject Analyze Data Analysis Inject->Analyze

GC-MS analytical workflow.

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of sample (plasma, urine, or cell culture media), add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 2-Isopropylmalic acid).

    • Acidify the sample by adding 10 µL of 2M HCl.

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5-10 minutes to ensure thorough extraction.[3]

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Dry the organic extract completely under a gentle stream of nitrogen at 30-40°C.[3]

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial tightly and heat at 60-80°C for 20 minutes to ensure the reaction goes to completion.[3]

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Instrumentation and Parameters:

    • GC Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically effective.

    • Injection: Inject 1 µL in splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Analysis: Operate in full scan mode (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification. For the di-TMS derivative, monitor characteristic ions such as m/z 147 ([COOTMS]⁺) and a fragment resulting from alpha-cleavage.[3]

Method B: LC-MS/MS with Direct Injection

This protocol leverages the sensitivity of modern tandem mass spectrometers and requires minimal sample cleanup.[4][5]

G Sample Sample (e.g., Plasma, Urine) Precip Protein Precipitation Sample->Precip Centrifuge Centrifuge & Collect Supernatant Precip->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Analyze Data Analysis Inject->Analyze

LC-MS/MS analytical workflow.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample, add an internal standard.

    • Add 150 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio) to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Instrumentation and Parameters:

    • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 2%), ramp up to 95% B to elute the analyte, then return to initial conditions to re-equilibrate. A total run time of 5-10 minutes is typical.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • MRM Transitions: Develop a method to monitor the specific precursor-to-product ion transition for 2-Hydroxy-3-methoxybutanoic acid (Precursor ion: [M-H]⁻, m/z 133.05) and its internal standard. The specific product ions would need to be determined via infusion and fragmentation experiments.

Causality and Expertise: Making Informed Choices

  • Why Derivatize for GC-MS? The hydroxyl (-OH) and carboxylic acid (-COOH) groups on 2-Hydroxy-3-methoxybutanoic acid are polar and can form hydrogen bonds. This increases the boiling point and makes the molecule prone to thermal degradation in the hot GC inlet. Silylation replaces the acidic protons with bulky, nonpolar TMS groups, masking these polar sites and creating a thermally stable, volatile derivative that chromatographs well.[3]

  • Why MRM for LC-MS/MS? Biological matrices are incredibly complex. A full scan analysis would be overwhelmed by background ions. MRM acts as a dual-mass filter. The first quadrupole (Q1) selects only the parent ion of our analyte (e.g., m/z 133.05). This ion is then fragmented, and the third quadrupole (Q3) selects only a specific, characteristic fragment ion. This process provides an extraordinary level of specificity and sensitivity, allowing for accurate quantification even at very low levels.[5]

  • Considering Chirality: 2-Hydroxy-3-methoxybutanoic acid has a chiral center. If the separation of enantiomers is required, the methods must be adapted. For HPLC, a specialized chiral stationary phase (CSP) would be used.[8] For GC-MS, a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column.[3]

Conclusion: A Symbiotic Approach

Neither GC-MS nor LC-MS/MS is universally "better"; they are complementary tools.

  • GC-MS is an exceptionally robust and reliable technique. Its requirement for derivatization, while adding a step, can also be seen as a form of sample cleanup. It is often the method of choice when high-resolution chromatography and confident spectral library matching are paramount.

  • LC-MS/MS excels in high-throughput environments. Its simpler sample preparation and high sensitivity make it ideal for screening large numbers of samples or when sample volume is limited.[4]

A successful cross-validation that demonstrates strong correlation between GC-MS and LC-MS/MS results provides the highest level of confidence in your analytical data. It proves that the measurements are not an artifact of a single methodology but are a true and accurate reflection of the analyte's concentration, ensuring the integrity of your research and development efforts.

References

  • Hoffmann, G., et al. "Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis." Clinical Chemistry, vol. 35, no. 4, 1989, pp. 587-95. [Link]

  • PubMed. "Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis." [Link]

  • Setoyama, D., et al. "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Metabolites, vol. 11, no. 12, 2021, p. 823. [Link]

  • Grau, C., et al. "Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry, vol. 412, 2020, pp. 7195-7208. [Link]

  • Gracia-Moreno, E., et al. "Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages." Food Chemistry, vol. 187, 2015, pp. 297-304. [Link]

  • Maier, N. M., et al. "Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure." Journal of Separation Science, vol. 41, no. 1, 2018, pp. 355-364. [Link]

  • Nandakumar, S., et al. "A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology." Journal of Pharmaceutical and Biomedical Analysis, vol. 99, 2014, pp. 114-21. [Link]

  • Japan Society for Environmental Chemistry. "III Analytical Methods." [Link]

Sources

Comparative

A Researcher's Guide to Elucidating the Metabolic Fate of 2-Hydroxy-3-methoxybutanoic Acid: A Comparative Analysis of In Vitro and In Vivo Strategies

For drug development professionals and researchers, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of in vitro and i...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing the metabolism of 2-Hydroxy-3-methoxybutanoic acid, a compound with functional groups susceptible to a variety of biotransformations. By leveraging the strengths of both approaches, researchers can build a robust metabolic profile, crucial for predicting pharmacokinetic behavior, potential toxicity, and ultimately, clinical success.

The Central Challenge: Predicting Biological Transformation

2-Hydroxy-3-methoxybutanoic acid possesses a secondary alcohol, a methoxy ether, and a carboxylic acid moiety. This structure suggests several potential metabolic pathways, including oxidation, demethylation, and conjugation. The primary scientific question is not simply if it is metabolized, but how, where, and at what rate. Answering these questions requires a multi-pronged approach, starting with simplified, high-throughput in vitro systems and progressing to the complexity of a whole organism (in vivo).

In Vitro Metabolism: A First Look at Metabolic Stability and Pathways

In vitro metabolism studies serve as an essential first step in metabolic profiling, offering a controlled environment to assess a compound's stability and identify its primary metabolites.[1][2] These systems are typically derived from liver tissue, the primary site of drug metabolism, and include subcellular fractions and whole cells.[3][4]

Key In Vitro Systems:
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[3][5] They are cost-effective, amenable to high-throughput screening, and excellent for identifying CYP-mediated metabolism.[3][6] However, they lack soluble enzymes found in the cytosol.

  • S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[2][5] This more complete enzymatic profile allows for the investigation of a broader range of Phase I and Phase II reactions.[5]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural configuration.[1][2][6] They are considered the "gold standard" for in vitro metabolism studies as they can model a wider array of metabolic pathways, including uptake and efflux transport.[6]

The choice of the in vitro system is a critical experimental decision. For an initial screen of metabolic stability, liver microsomes are often the preferred choice due to their ease of use and high throughput.[3][6] If the compound shows instability, or if a more comprehensive metabolic profile is desired, progressing to S9 fractions or hepatocytes is a logical next step.

Hypothetical Metabolic Pathways for 2-Hydroxy-3-methoxybutanoic acid

Based on its chemical structure, several metabolic transformations are plausible. The following diagram illustrates potential Phase I and Phase II metabolic pathways.

Metabolic Pathway of 2-Hydroxy-3-methoxybutanoic acid parent 2-Hydroxy-3-methoxybutanoic acid metabolite1 2-Oxo-3-methoxybutanoic acid parent->metabolite1 Oxidation (Dehydrogenase) metabolite2 2,3-Dihydroxybutanoic acid parent->metabolite2 metabolite3 2-Hydroxy-3-methoxybutanoic acid -O-glucuronide parent->metabolite3 Glucuronidation (UGT) metabolite4 2-Hydroxy-3-methoxybutanoic acid -acyl-glucuronide parent->metabolite4 Glucuronidation (UGT)

Caption: Potential Phase I and Phase II metabolic pathways of 2-Hydroxy-3-methoxybutanoic acid.

In Vivo Metabolism: The Whole-Body Perspective

While in vitro studies provide valuable initial data, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[7] In vivo studies, typically conducted in animal models, are therefore essential for a comprehensive understanding of a compound's metabolic fate.[8][9]

Animal models allow for the identification of metabolites in various biological matrices such as plasma, urine, and feces, providing a complete picture of the compound's disposition.[3] Furthermore, in vivo studies can reveal the involvement of extrahepatic tissues in metabolism and identify metabolites that may not be formed in liver-based in vitro systems.[10]

Designing an In Vivo Metabolism Study

A typical in vivo study involves administering the compound to an animal model (e.g., rats) and collecting biological samples over a defined time course.[11][12] The choice of animal model is crucial and should be based on similarities in metabolic pathways to humans, if known.[9] The analysis of samples is usually performed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[1][13]

Comparative Analysis: In Vitro vs. In Vivo

The following table provides a direct comparison of the key features of in vitro and in vivo metabolism studies.

FeatureIn Vitro Systems (Microsomes, S9, Hepatocytes)In Vivo Systems (Animal Models)
Physiological Relevance Lower to moderate; lacks complex ADME processes and organ-organ interactions.[7]High; provides a holistic view of ADME in a complete biological system.[8]
Throughput High, especially with microsomal assays, which can be automated.[1][2]Low; studies are time-consuming and labor-intensive.[12]
Cost Relatively low cost.[3][6]High cost due to animal housing, care, and specialized personnel.[7]
Information Obtained Metabolic stability (half-life, intrinsic clearance), primary metabolic pathways, enzyme kinetics, and potential for drug-drug interactions.[1][2]Overall pharmacokinetic profile (Cmax, Tmax, AUC), bioavailability, clearance, volume of distribution, identification of all major metabolites in various matrices, and mass balance.
Ethical Considerations Minimal; uses isolated cells or subcellular fractions.Significant; requires ethical approval and adherence to animal welfare guidelines.[7]
Early Stage Applicability Excellent for early-stage drug discovery and lead optimization.[2]Typically conducted in later preclinical development stages.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of 2-Hydroxy-3-methoxybutanoic acid in liver microsomes.

Workflow Diagram:

In Vitro Workflow prep Prepare Reagents: - Microsomes - NADPH regenerating system - Test compound stock incubation Incubation: - Pre-warm microsomes - Add test compound - Initiate reaction with NADPH prep->incubation sampling Time-Point Sampling: - Aliquot at 0, 5, 15, 30, 60 min incubation->sampling quenching Quench Reaction: - Add cold acetonitrile with internal standard sampling->quenching analysis LC-MS/MS Analysis: - Centrifuge and analyze supernatant quenching->analysis data Data Analysis: - Plot ln(% remaining) vs. time - Calculate half-life and intrinsic clearance analysis->data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Methodology:

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a stock solution of 2-Hydroxy-3-methoxybutanoic acid in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to the pre-warmed microsome suspension to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic and Metabolism Study in Rodents

Objective: To characterize the pharmacokinetic profile and identify the major metabolites of 2-Hydroxy-3-methoxybutanoic acid in rats.

Workflow Diagram:

In Vivo Workflow acclimatization Animal Acclimatization dosing Compound Administration (e.g., oral gavage or intravenous) acclimatization->dosing sampling Biological Sample Collection: - Blood (serial) - Urine & Feces (over 24h) dosing->sampling processing Sample Processing: - Plasma separation - Urine/feces homogenization sampling->processing extraction Analyte Extraction: - Protein precipitation or SPE processing->extraction analysis LC-MS/MS Analysis: - Quantify parent compound - Identify metabolites extraction->analysis pk_analysis Pharmacokinetic Analysis: - Calculate PK parameters (AUC, Cmax, Tmax) analysis->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic and metabolism study.

Methodology:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.

    • Fast the animals overnight before dosing.

  • Compound Administration:

    • Administer a single dose of 2-Hydroxy-3-methoxybutanoic acid to the rats via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples from the tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • House the rats in metabolic cages to facilitate the separate collection of urine and feces over 24 hours.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize urine and feces samples.

  • Analyte Extraction:

    • Extract the parent compound and its metabolites from the plasma, urine, and feces using techniques like protein precipitation or solid-phase extraction.[14][15]

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.[13][15]

  • Pharmacokinetic and Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Characterize the structures of the identified metabolites.

Conclusion: An Integrated Approach for a Complete Metabolic Picture

Neither in vitro nor in vivo studies alone can provide a complete understanding of a compound's metabolic fate.[7][16] The most effective strategy is an integrated one, where high-throughput in vitro assays are used in the early stages of drug discovery to screen and rank compounds based on their metabolic stability.[10] Promising candidates can then be advanced to more complex in vitro systems, such as hepatocytes, and ultimately to in vivo studies to confirm and expand upon the initial findings in a whole-body context. By judiciously applying both in vitro and in vivo methodologies, researchers can build a comprehensive metabolic profile for 2-Hydroxy-3-methoxybutanoic acid, a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models. Retrieved from [Link]

  • Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 555-564. Retrieved from [Link]

  • Physiogenex. (n.d.). in vivo metabolic studies for drug efficacy. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Metabolic Models. Retrieved from [Link]

  • Bjur, E., Eriksson, L., Nordling, A., & Artursson, P. (2021). Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. Molecular Pharmaceutics, 18(4), 1643-1655. Retrieved from [Link]

  • Nexcelom Bioscience. (2025, October 24). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. Retrieved from [Link]

  • EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better?. Retrieved from [Link]

  • Nandakumar, S., Shanmugam, G., Moorkoth, S., & Divya, K. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis, 100, 253-258. Retrieved from [Link]

  • Genuis, S. J., & Birkholz, D. (2010). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. Journal of Chromatography B, 878(26), 2437-2443. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3-methoxybutanoic acid proper disposal procedures

As a Senior Application Scientist, I have observed that the mishandling of substituted aliphatic carboxylic acids often leads to preventable laboratory incidents, regulatory citations, and inflated disposal costs. 2-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of substituted aliphatic carboxylic acids often leads to preventable laboratory incidents, regulatory citations, and inflated disposal costs. 2-Hydroxy-3-methoxybutanoic acid (CAS: 5405-44-7) is a specialized organic compound frequently utilized in drug development and synthetic research. While it is not highly reactive or explosive, its acidic nature and functional groups require strict adherence to standard operational and waste segregation protocols.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and environmental stewardship in your laboratory.

I. Physicochemical & Hazard Profile

Before handling any chemical, it is critical to understand its quantitative properties and hazard classifications. 2-Hydroxy-3-methoxybutanoic acid presents specific risks primarily related to tissue irritation and potential respiratory hazards[1],[2].

Table 1: Quantitative Data and Hazard Summary

Property / Hazard SpecificationValue / DescriptionSource
Chemical Name 2-Hydroxy-3-methoxybutanoic acid[1]
CAS Number 5405-44-7[1],[2]
Molecular Formula C5H10O4[2]
Molecular Weight 134.13 g/mol [2]
GHS Hazard Codes H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[1],[2]
Waste Stream Classification Non-Halogenated Organic Waste[3]

II. Mechanistic Safety Insights & Causality

Standard operating procedures often fail when researchers do not understand the why behind the rules. Here is the causality behind our handling choices for this compound:

  • Why stringent eye and skin protection? The requirement for splash-resistant goggles and nitrile gloves is not merely a compliance checkbox. The compound carries an H319/H318 classification for serious eye damage/irritation. This is due to the acidity of the carboxylic acid functional group combined with the membrane-permeating ability of its methoxy and hydroxy groups, which can rapidly disrupt lipid bilayers in the cornea and epidermis[1],[2].

  • Why prohibit steel waste containers? Organic acids should never be stored in steel containers. Slow corrosive degradation of the metal can lead to the evolution of highly flammable hydrogen gas, creating a severe explosion hazard in a sealed waste carboy[4].

  • Why strictly segregate from halogens? Under Resource Conservation and Recovery Act (RCRA) guidelines, laboratory waste must be strictly segregated[5]. Contaminating a non-halogenated organic acid waste stream with even trace amounts of halogenated solvents (e.g., chloroform, dichloromethane) exponentially increases disposal costs. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6],[3].

III. Operational Handling Protocol

Step 1: Engineering Controls & Preparation

  • Conduct all transfers, weighing, and solution preparation within a certified chemical fume hood to mitigate inhalation risks associated with its H335 (respiratory irritation) profile[2].

  • Don appropriate Personal Protective Equipment (PPE): chemically resistant nitrile gloves, a fastened lab coat, and safety goggles[2],[6].

Step 2: Active Handling

  • Use anti-static spatulas for solid handling or calibrated micropipettes for liquid solutions. Avoid creating dust or aerosols.

  • Keep the primary source container tightly closed when not in active use to prevent environmental moisture absorption and degradation[2].

IV. Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for routing 2-Hydroxy-3-methoxybutanoic acid waste.

WasteWorkflow Step1 Waste Generation: 2-Hydroxy-3-methoxybutanoic acid Step2 Segregation: Check for Halogens Step1->Step2 Evaluate mixture Step3 Non-Halogenated Organic Waste Stream Step2->Step3 No halogens present Step4 Halogenated Waste Stream (If mixed with solvents) Step2->Step4 Halogens present Step5 Satellite Accumulation Area (SAA) Store in sealed, labeled container Step3->Step5 Transfer to container Step4->Step5 Transfer to container Step6 EH&S Pickup & Final Incineration Step5->Step6 Container 3/4 full or 1 year max

Workflow for the segregation and disposal of 2-Hydroxy-3-methoxybutanoic acid waste.

Step-by-Step Waste Disposal Methodology

Step 1: Characterize the Waste Matrix Determine if the 2-Hydroxy-3-methoxybutanoic acid is in an aqueous solution, a non-halogenated organic solvent (e.g., ethanol, ethyl acetate), or mixed with halogenated solvents. Note: Even if neutralized, drain disposal of organic acids is generally prohibited by the and local Publicly Owned Treatment Works (POTW) due to their contribution to Biological Oxygen Demand (BOD)[4],[7]. Route all waste to Environmental Health & Safety (EH&S).

Step 2: Containerization Select a compatible High-Density Polyethylene (HDPE) or glass waste container. Ensure the container is "vapor tight" and "spill proof"[6].

Step 3: EPA/RCRA Compliant Labeling Apply an institutional Hazardous Waste tag before the first drop of waste is added. The label must explicitly list "2-Hydroxy-3-methoxybutanoic acid" and the exact solvent composition (e.g., "2-Hydroxy-3-methoxybutanoic acid 5%, Methanol 95%"). Do not use chemical formulas or abbreviations[6],[3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Fill the container to a maximum of 75% (3/4 full) to leave adequate headspace for potential vapor expansion[3].

  • Keep the container strictly closed at all times except when actively adding waste. Evaporation in a fume hood is strictly prohibited as a disposal method[4],[3].

  • Store the container in a designated SAA with secondary containment. Containers must be transferred to EH&S within three days of becoming full, or within one year of the first accumulation date, whichever comes first[4].

V. Spill Response & Decontamination Protocol

In the event of an accidental release, a rapid and methodical response validates the safety systems in place.

  • Assessment & Evacuation : For small spills (< 50 mL or 50 g), trained laboratory personnel may proceed with cleanup. For larger spills, evacuate the immediate area, ensure fume hoods remain on, and contact EH&S immediately[2],[6].

  • Containment : Surround the spill with inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Critical Check: Do not use combustible materials like sawdust to absorb organic acids[2],[6].

  • Neutralization & Absorption : Carefully apply a weak base (such as sodium bicarbonate) to the spill to neutralize the acid. Sweep or scoop the absorbed material using non-sparking tools[2].

  • Disposal of Spill Materials : Place all contaminated absorbent pads, neutralized waste, and disposable PPE into a heavy-duty plastic bag. Seal it, place it in a secondary container, and label it as hazardous waste for EH&S pickup[6],[3].

  • Surface Decontamination : Wash the affected area thoroughly with soap and copious amounts of water to remove any residual chemical traces, ensuring the pH of the surface returns to neutral[2].

References

  • NextSDS. "2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information."[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines."[Link]

  • University of Illinois Division of Research Safety. "Non-halogenated Organic Solvents - Standard Operating Procedure."[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." [Link]

  • Temple University Environmental Health and Radiation Safety. "Non-Halogenated Solvents in Laboratories."[Link]

  • American Chemical Society. "Regulation of Laboratory Waste." [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-3-methoxybutanoic Acid

Welcome to a comprehensive guide on the safe handling of 2-Hydroxy-3-methoxybutanoic acid (CAS No. 5405-44-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe handling of 2-Hydroxy-3-methoxybutanoic acid (CAS No. 5405-44-7). In research and development, our primary directive is innovation, but our foundational responsibility is safety. This document moves beyond a simple checklist, providing you with the rationale and procedural steps necessary to ensure your protection. The guidance herein is grounded in established safety principles and synthesized from available hazard data to build a robust framework for your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3][4][5]

Hazard Assessment: Understanding the Compound

2-Hydroxy-3-methoxybutanoic acid is an alpha-hydroxy acid derivative. While comprehensive toxicological data is not widely published, available information from suppliers and chemical databases allows for a sound hazard assessment based on its chemical class and known GHS classifications.[6][7]

GHS Hazard Classification: Based on aggregated data, this compound is classified with the following hazards:

  • H315: Causes skin irritation (Skin Irrit. 2).[8][9]

  • H318/H319: Causes serious eye damage/irritation (Eye Dam. 1 / Eye Irrit. 2).[8][9]

  • H335/H336: May cause respiratory irritation or drowsiness and dizziness (STOT SE 3).[8][9]

These classifications are our primary drivers for selecting appropriate Personal Protective Equipment (PPE). The core principle is to establish effective barriers against the routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).[9]

The Hierarchy of Controls: PPE as the Final Barrier

Before we specify PPE, it is critical to remember that PPE is the last line of defense. The OSHA Laboratory Standard requires us to first consider and implement higher-level controls.[2]

  • Engineering Controls: The most effective measure. Always handle 2-Hydroxy-3-methoxybutanoic acid inside a certified chemical fume hood to control vapor and aerosol exposure, addressing the H335 hazard directly.[2]

  • Administrative Controls: These are your standard operating procedures (SOPs). This includes proper training on handling acidic compounds, clear labeling, and restricting access to authorized personnel.[3][4]

  • Personal Protective Equipment (PPE): Used in conjunction with the above controls to protect you from direct contact.

Core PPE Protocol for 2-Hydroxy-3-methoxybutanoic Acid

The following protocol is designed for standard laboratory-scale operations (milligrams to grams) involving solid or dissolved forms of the compound.

Eye and Face Protection: The Non-Negotiable

Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.

Causality: The "Causes serious eye damage" (H318) classification is a critical warning.[8] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes, which can occur when transferring solutions or opening containers.[10] If there is a significant risk of splashing (e.g., large volume transfers, heating), a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: A Comprehensive Barrier

Requirement:

  • Gloves: Chemical-resistant gloves (Nitrile recommended for incidental contact).

  • Lab Coat: A long-sleeved, buttoned laboratory coat.

  • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.

Causality and Selection: The "Causes skin irritation" (H315) classification dictates the need for robust skin protection.[9]

  • Glove Selection is Critical: No single glove material protects against all chemicals.[11] For alpha-hydroxy acids like this one, nitrile gloves provide excellent splash protection for incidental contact.[12][13]

    • Protocol: Always double-check gloves for visible signs of degradation, punctures, or rips before use. If direct contact or immersion is anticipated, heavier-duty gloves such as butyl rubber or a laminate (e.g., Norfoil/Silver Shield) should be considered, and the manufacturer's compatibility chart should be consulted.[11][12] Never reuse disposable gloves.[12]

  • Lab Coat: A lab coat protects your street clothes and skin from drips and splashes. It should be flame-resistant if flammable solvents are also in use. Contaminated lab coats must be decontaminated or disposed of properly and not taken home.[13]

Respiratory Protection: An Engineering Control Backup

Requirement: Generally not required when handled within a certified chemical fume hood.

Causality: The H335 "May cause respiratory irritation" hazard is effectively managed by using a fume hood.[9] A respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) would only become necessary if engineering controls fail or during a large-scale spill cleanup where vapor/aerosol concentrations could exceed permissible exposure limits (PELs).[13] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[13]

Operational Plans: From Handling to Disposal

A safe protocol is a complete protocol. Your handling procedure must integrate PPE use with operational and disposal steps.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE for any task involving this chemical.

PPE_Workflow PPE Selection Workflow for 2-Hydroxy-3-methoxybutanoic Acid cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_action Execution & Post-Work A Assess Task (e.g., weighing, transfer, reaction) B Consult Safety Data Sheet (SDS) Identify H315, H318, H335 Hazards A->B C Evaluate Exposure Potential (Quantity, Splashing, Aerosols) B->C D Engineering Controls: Work in Fume Hood? C->D E Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat D->E Yes (Standard) I Inspect PPE for Integrity (No rips or defects) D->I No (Requires Justification & Respiratory Protection) F Task-Specific Additions E->F G Add Face Shield F->G High Splash Risk H Consider Heavy-Duty Gloves (e.g., Butyl Rubber) F->H Immersion/High Contact F->I Low Splash Risk G->I H->I J Proceed with Work I->J K Properly Doff & Dispose PPE J->K

Caption: Decision workflow for selecting appropriate PPE.

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab Coat in a Fume Hood or Ventilated Enclosure
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat in a Fume Hood
Transferring >50mL Goggles & Face ShieldNitrile GlovesLab Coat in a Fume Hood
Small Spill Cleanup (<100mL) Goggles & Face ShieldNitrile Gloves (Double-gloved)Lab Coat in a Fume Hood
Large Spill Cleanup (>100mL) Evacuate; Follow Emergency Protocol. Requires specialized training and SCBA.
Disposal Plan

Contaminated PPE and chemical waste must be handled as hazardous waste.

  • Solid Waste: Used gloves, wipes, and contaminated weigh paper should be collected in a dedicated, labeled hazardous waste bag inside the fume hood.

  • Liquid Waste: Dispose of solutions containing 2-Hydroxy-3-methoxybutanoic acid in a properly labeled, compatible hazardous waste container. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on acidic waste streams.

  • Empty Containers: Rinse empty containers three times with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it according to institutional policy.[10]

By integrating this expert-driven, safety-first approach into your daily operations, you build a culture of trust and responsibility that protects you, your colleagues, and the integrity of your research.

References

  • 2-hydroxy-3-methoxybutanoic acid — Chemical Substance Information. NextSDS.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • 2-hydroxy-3-methoxybutanoic acid (C5H10O4). PubChemLite.

  • 2-Hydroxy-3-methoxybutanoic acid. Sapphire Bioscience.

  • 2-Hydroxy-3-methoxybutanoic acid Safety Data Sheet. AK Scientific, Inc.

  • (2S,3S)-2-hydroxy-3-methoxybutanedioic acid. PubChem.

  • Guidelines for the selection of gloves for the workplace. NIOSH. PubMed.

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.

  • 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Cornell Law School Legal Information Institute.

  • OSHA Laboratory Standard. National Center for Biotechnology Information.

  • AHA Fruit Acids - SAFETY DATA SHEET.

  • Glove Guide - Chemical Compatibility. University of South Florida.

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR.

  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety.

  • SDS (Safety Data Sheet) - AHA Fruit Acid Blend. Making Cosmetics.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. National Center for Biotechnology Information.

  • Material Safety Data Sheet AHA FRUIT ACIDS.

  • (-)-2-Hydroxy-3-methylbutyric acid. PubChem.

  • 2-Hydroxy-3-methylbutanoic acid. Selleck Chemicals.

  • FACT Sheet - Glove Selection.

  • Acid Handling. University of Utah - Office of Environmental Health & Safety.

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention.

  • (+-)-2-Hydroxyisovaleric acid. PubChem.

  • (S)-2-Hydroxy-3-methylbutanoic acid. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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